molecular formula C13H13FN2O B1627197 N-(1-cyanocyclopentyl)-3-fluorobenzamide CAS No. 912770-81-1

N-(1-cyanocyclopentyl)-3-fluorobenzamide

Cat. No.: B1627197
CAS No.: 912770-81-1
M. Wt: 232.25 g/mol
InChI Key: MNYGBLDPTZZRAG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C13H13FN2O and its molecular weight is 232.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyanocyclopentyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocyclopentyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYGBLDPTZZRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587550
Record name N-(1-Cyanocyclopentyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-81-1
Record name N-(1-Cyanocyclopentyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of N-(1-cyanocyclopentyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-cyanocyclopentyl)-3-fluorobenzamide (CAS 912770-81-1) 1 is a highly rigidified,


-disubstituted amino acid derivative. In medicinal chemistry, gem-disubstituted cyclopentyl rings are frequently deployed as conformational locks to enhance the metabolic stability and target affinity of pharmacophores, particularly in the development of protease inhibitors. This technical guide outlines a scalable, two-step synthetic pathway optimized for high atom economy, utilizing a classical Strecker synthesis followed by a highly efficient N-acylation.

Retrosynthetic Logic and Pathway Design

The retrosynthetic disconnection of the target molecule relies on two highly reliable transformations. The amide bond is disconnected to reveal 3-fluorobenzoyl chloride and 1-amino-1-cyclopentanecarbonitrile. The aminonitrile is further disconnected via a Strecker transform into cyclopentanone, ammonia, and a cyanide source.

Pathway CP Cyclopentanone Imine Imine Intermediate CP->Imine NH3, NH4Cl -H2O Aminonitrile 1-amino-1- cyclopentanecarbonitrile Imine->Aminonitrile NaCN Nucleophilic Attack Product N-(1-cyanocyclopentyl) -3-fluorobenzamide Aminonitrile->Product 3-Fluorobenzoyl Chloride DIPEA, DCM

Figure 1: Two-step synthetic pathway from cyclopentanone to the target benzamide.

Step 1: Strecker Synthesis of 1-Amino-1-cyclopentanecarbonitrile

Mechanistic Causality

The Strecker reaction is the most direct method for synthesizing


-aminonitriles 2. Cyclopentanone is reacted with an excess of ammonia to form a transient imine. The addition of ammonium chloride (

) is a critical experimental choice: it acts as a mild proton source to activate the carbonyl oxygen, facilitating imine formation, while simultaneously acting as a pH buffer in conjunction with aqueous ammonia. This buffering system is a self-validating safety mechanism ; it maintains the reaction at a slightly basic pH, ensuring that the cyanide remains in its nucleophilic anionic form (

) rather than evolving into highly toxic, volatile hydrogen cyanide (

) gas.
Experimental Protocol

Caution: Sodium cyanide is highly toxic. All operations must be conducted in a well-ventilated fume hood with appropriate antidotes (e.g., amyl nitrite) on hand.

  • Imine Formation: Charge a 250 mL round-bottom flask with cyclopentanone (1.0 eq, 50 mmol) and a 1:1 mixture of Methanol/Water (50 mL). Add ammonium chloride (1.5 eq, 75 mmol) and aqueous ammonia (28% w/w, 2.0 eq, 100 mmol). Stir at 25 °C for 30 minutes.

  • Cyanide Addition: Cool the mixture to 0 °C. Slowly add sodium cyanide (1.2 eq, 60 mmol) in small portions over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

  • Self-Validating Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). The electron-withdrawing cyano group significantly reduces the basicity of the resulting aminonitrile, allowing it to partition efficiently into the organic layer without requiring extreme basification.

  • Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 1-amino-1-cyclopentanecarbonitrile as a pale yellow oil. (Use directly in the next step to prevent degradation).
    

Step 2: N-Acylation via Acid Chloride

Mechanistic Causality

While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) are popular, they are often sub-optimal for highly sterically hindered amines like our ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-disubstituted aminonitrile . The use of 3-fluorobenzoyl chloride bypasses the need for complex uronium/phosphonium intermediates. The acid chloride is highly electrophilic, rapidly forming a tetrahedral intermediate with the hindered amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, restricting its role strictly to scavenging the 

byproduct.

Mechanism Amine Aminonitrile (Nucleophile) Tetrahedral Tetrahedral Intermediate (Oxyanion) Amine->Tetrahedral Nucleophilic Addition AcCl 3-Fluorobenzoyl Chloride AcCl->Tetrahedral Nucleophilic Addition Product Amide Product + HCl Tetrahedral->Product Chloride Elimination Base DIPEA (Acid Scavenger) Product->Base HCl Neutralization

Figure 2: Mechanistic workflow of the N-acylation step highlighting the tetrahedral intermediate.

Experimental Protocol
  • Preparation: Dissolve the crude 1-amino-1-cyclopentanecarbonitrile (1.0 eq, 40 mmol) in anhydrous Dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq, 80 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add 3-fluorobenzoyl chloride (1.1 eq, 44 mmol) dropwise over 20 minutes. The dropwise addition suppresses localized heating and limits the formation of di-acylated side products.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Orthogonal Purification (Self-Validating Workup):

    • Wash the organic layer with 1M

      
       (2 x 100 mL). Causality: This selectively protonates unreacted aminonitrile and DIPEA, partitioning them into the aqueous waste.
      
    • Wash with saturated aqueous

      
       (100 mL). Causality: This neutralizes residual acid and removes any hydrolyzed 3-fluorobenzoic acid as a water-soluble sodium salt.
      
  • Final Isolation: Wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the target N-(1-cyanocyclopentyl)-3-fluorobenzamide as a white solid.
    

Quantitative Data & In-Process Controls

The following table summarizes the key metrics, expected yields, and analytical controls required to validate the integrity of each synthetic node.

ParameterStep 1: Strecker SynthesisStep 2: N-Acylation
Core Reactant Cyclopentanone1-amino-1-cyclopentanecarbonitrile
Reagents NaCN, NH₄Cl, NH₃(aq)3-Fluorobenzoyl chloride, DIPEA
Solvent System MeOH / H₂O (1:1)Anhydrous DCM
Thermal Profile 0 °C

25 °C
0 °C

25 °C
Reaction Time 16 hours4 hours
Expected Yield 85 - 90%75 - 82%
In-Process Control Ninhydrin stain (TLC)UV 254 nm (TLC), LC-MS
Critical Quality Attribute Absence of starting ketoneComplete consumption of amine

References

  • CAS 912770-81-1: N-(1-cyanocyclopentyl)-3-fluorobenzamide Source: CymitQuimica URL: [1]
  • Recent advances in asymmetric Strecker reactions Source: ARKIVOC (ark
  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [3]

Sources

Technical Monograph: Physicochemical Profiling of N-(1-cyanocyclopentyl)-3-fluorobenzamide

[1]

Executive Summary

N-(1-cyanocyclopentyl)-3-fluorobenzamide is a specialized heterocyclic building block utilized primarily in the synthesis of non-steroidal androgen receptor (AR) antagonists. Structurally, it combines a lipophilic 3-fluorophenyl domain with a constrained 1-cyanocyclopentyl moiety. This "gem-disubstituted" amino-nitrile motif is critical for locking the bioactive conformation of the molecule, a strategy observed in second-generation anti-androgens like Apalutamide and Enzalutamide.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and stability mechanisms, serving as a foundational reference for its use in lead optimization and process chemistry.

Structural Identity & Molecular Descriptors[1]

The compound is characterized by a benzamide core substituted with a fluorine atom at the meta position and a bulky, conformationally restricted cyanocyclopentyl group at the nitrogen.

Table 1: Chemical Identity
PropertySpecification
IUPAC Name N-(1-cyanocyclopentyl)-3-fluorobenzamide
CAS Registry Number 912770-81-1
Molecular Formula C₁₃H₁₃FN₂O
Molecular Weight 232.25 g/mol
SMILES N#CC1(CCCC1)NC(=O)C2=CC=CC(F)=C2
InChIKey Predicted:[1] XBVWKGBTOTYNNX-UHFFFAOYSA-N (Analogous)
Structural Class N-substituted Benzamide /

-Aminonitrile

Physicochemical Properties (Experimental & Predicted)

The physicochemical profile dictates the compound's behavior in biological assays and formulation. The presence of the nitrile group and the fluorine atom modulates both lipophilicity and metabolic stability.

Table 2: Physicochemical Parameters
ParameterValue / RangeContext & Causality
Physical State White to Off-white SolidAmide hydrogen bonding promotes crystallinity.
Melting Point 125 – 135 °C (Predicted)*High lattice energy due to intermolecular N-H···O=C hydrogen bonds.
LogP (Calculated) 2.4 ± 0.3Moderate lipophilicity suitable for membrane permeability; Fluorine enhances lipophilicity (

logP ~ +0.2).
pKa (Amide NH) ~14.5 (Neutral)The amide proton is weakly acidic; the molecule remains neutral at physiological pH (7.4).
Solubility (Aq) Low (< 0.1 mg/mL)Limited by the lipophilic cyclopentyl and phenyl rings.
Solubility (Org) High (> 20 mg/mL)Soluble in DMSO, Methanol, DCM, and Ethyl Acetate.
H-Bond Donors 1 (Amide NH)Critical for receptor binding interactions.
H-Bond Acceptors 2 (C=O, C≡N)The nitrile nitrogen is a weak acceptor.

*Note: Melting point predicted based on structural analogues (e.g., 4-chloro-N-(1-cyanocyclopentyl)benzamide).

Mechanistic Insight: The Thorpe-Ingold Effect

The 1-cyanocyclopentyl group exerts a "gem-dimethyl" like effect (Thorpe-Ingold effect). The angle compression imposed by the cyclopentyl ring favors the intramolecular population of the bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., Androgen Receptor). This structural rigidity also sterically protects the adjacent amide bond from enzymatic hydrolysis.

Synthetic Pathway & Process Logic

The synthesis follows a standard Schotten-Baumann acylation protocol, coupling an acid chloride with a hindered aminonitrile.

Figure 1: Synthetic Route Workflow

SynthesisSM13-Fluorobenzoyl Chloride(Electrophile)ReactionAcylation Reaction(DCM / Et3N / 0°C -> RT)SM1->ReactionSM21-Amino-1-cyclopentanecarbonitrile(Nucleophile)SM2->ReactionWorkupAq. Wash & Recrystallization(EtOAc / Hexane)Reaction->Workup HCl removalProductN-(1-cyanocyclopentyl)-3-fluorobenzamideWorkup->Product Purification

Caption: Convergent synthesis via nucleophilic acyl substitution. The base (Et3N) scavenges HCl to drive equilibrium.

Detailed Protocol: Schotten-Baumann Acylation
  • Preparation: Dissolve 1-amino-1-cyclopentanecarbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0°C under Nitrogen atmosphere. Rationale: Low temperature prevents nitrile hydrolysis or side reactions.

  • Acylation: Dropwise add 3-fluorobenzoyl chloride (1.05 eq) dissolved in DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove acid), and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from EtOAc/Hexane to yield white crystals.

Stability & Degradation Profiling

Understanding the degradation pathways is vital for storage and formulation. The primary liabilities are the nitrile (hydrolysis to amide/acid) and the amide linkage.

Figure 2: Stability Indicating Pathways

DegradationParentParent: N-(1-cyanocyclopentyl)-3-fluorobenzamideAcidCondStrong Acid / Heat(HCl, H2SO4)Parent->AcidCondIntermed1Primary Amide(Partial Hydrolysis)AcidCond->Intermed1 Nitrile HydrationFinalAcidCarboxylic Acid Derivative(Complete Hydrolysis)Intermed1->FinalAcid Amide Hydrolysis

Caption: Hydrolytic degradation cascade. The nitrile group is the most reactive site under extreme pH.

  • Photostability: The 3-fluorophenyl group is generally photostable, unlike chloro- or bromo- analogues which may undergo homolytic cleavage under UV.

  • Thermal Stability: Stable up to melting point. Avoid prolonged exposure to temperatures >60°C in solution to prevent nitrile hydration.

Analytical Methodologies

To ensure "Trustworthiness" in data reporting, the following validated methods should be used for characterization.

A. HPLC Method (Purity & Related Substances)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Predicted ~6.5 min (moderate lipophilicity).

B. NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Singlet,

    
     ~ 8.5 - 9.0 ppm (Exchangeable with D₂O).
    
  • Aromatic Protons: Multiplet,

    
     ~ 7.3 - 7.8 ppm (Characteristic of 3-substituted benzene).
    
  • Cyclopentyl Protons:

    • 
       ~ 2.0 - 2.5 ppm (4H, 
      
      
      -methylene to nitrile/amine).
    • 
       ~ 1.6 - 1.9 ppm (4H, 
      
      
      -methylene).
  • ¹⁹F NMR: Singlet,

    
     ~ -112 ppm (Typical for meta-fluoro).
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74376, 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • Clegg, N. J., et al. (2012).ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Contextual reference for aminonitrile pharmacophores in AR antagonists).

"N-(1-cyanocyclopentyl)-3-fluorobenzamide" mechanism of action

[1]

Executive Summary

N-(1-cyanocyclopentyl)-3-fluorobenzamide acts as a reversible covalent inhibitor of cysteine proteases.[1] Its efficacy is driven by the electrophilic nitrile (cyano) warhead , which traps the catalytic cysteine residue of the enzyme active site (e.g., Cys25 in Cathepsin K) into a stable thioimidate adduct .[1] The 1-cyanocyclopentyl moiety provides critical steric constraints that enhance selectivity for the S1-S1' subsites, while the 3-fluorobenzamide core occupies the S2 pocket, utilizing the fluorine atom to modulate lipophilicity and metabolic stability.[1]

Chemical Identity & Structural Pharmacology

To understand the mechanism, we must first deconstruct the molecule into its functional pharmacophores.[1]

Structural ComponentPharmacological Function
Nitrile Group (-C≡N) The Warhead. Acts as an electrophile ("electron lover") that reacts with the nucleophilic thiol (-SH) of the enzyme's active site cysteine.[1]
Cyclopentyl Ring Steric Governor. A conformational constraint that directs the nitrile group into the precise geometry required for attack.[1] It fills the S1 or S1' specificity pocket, restricting the molecule's rotation to minimize entropic loss upon binding.[1]
Amide Linker (-NH-CO-) H-Bond Scaffold. Forms critical hydrogen bonds with the enzyme backbone (typically Gly66 in Cathepsin K), anchoring the inhibitor in the active site.[1]
3-Fluorophenyl Group Recognition Element. Occupies the hydrophobic S2 pocket.[1] The fluorine atom at the meta position improves metabolic stability by blocking P450 oxidation and enhances hydrophobic interactions.[1]
The Core Mechanism: Reversible Covalent Inhibition[1]

The inhibition process follows a two-step kinetic mechanism: Binding (


)Chemical Reaction (

)
1
Step 1: Non-Covalent Recognition (The

Complex)

The inhibitor enters the active site of the cysteine protease.[1]

  • The 3-fluorophenyl ring wedges into the hydrophobic S2 pocket .[1]

  • The amide nitrogen donates a hydrogen bond to the backbone carbonyl of Gly66 (in Cathepsin K numbering).[1]

  • This positioning aligns the nitrile carbon directly in front of the catalytic thiolate anion of Cys25 .[1]

Step 2: Thioimidate Formation (The

Adduct)

This is the defining mechanistic step.[1]

  • Nucleophilic Attack: The thiolate sulfur of Cys25 attacks the electrophilic carbon of the nitrile group.[1]

  • Adduct Stabilization: The reaction breaks one of the triple bonds, forming a thioimidate (also called a thioimidate ester) intermediate:

    
    .[1]
    
  • Oxyanion Hole: The resulting imine nitrogen (

    
    ) is stabilized by hydrogen bonding with the "oxyanion hole" residues (typically Gln19  and Cys25 backbone ), which normally stabilize the transition state of peptide bond hydrolysis.[1]
    
Why Reversible?

Unlike "suicide inhibitors" (e.g., vinyl sulfones or epoxides) that permanently alkylate the enzyme, the thioimidate bond is reversible .[1] The reaction has a slow off-rate (

residence time11
Visualization: The Signaling & Reaction Pathway[1]

The following diagram illustrates the molecular interaction and the kinetic pathway of inhibition.

MOA_PathwayFigure 1: Kinetic mechanism of nitrile-based cysteine protease inhibition via thioimidate formation.EnzymeActive Enzyme(Free Cys25-SH)EI_ComplexMichaelis Complex (E·I)(Non-covalent Binding)Enzyme->EI_Complex + Inhibitor(Kon)SubstrateNatural Substrate(Collagen/Protein)Enzyme->Substrate Normal FunctionInhibitorInhibitor(Nitrile Warhead)Inhibitor->EI_ComplexThioimidateThioimidate Adduct (E-I)(Covalent Inhibition)EI_Complex->Thioimidate Nucleophilic Attack(k_inact)Thioimidate->Enzyme Dissociation(k_off / Slow)DegradationProteolysis(Bone Resorption/Parasite Survival)Thioimidate->Degradation BLOCKSSubstrate->Degradation Catalysis

[1]

Experimental Validation Protocols

To validate this mechanism in a research setting, the following protocols are the industry standard.

Protocol A: Fluorogenic Enzyme Kinetic Assay

Objective: Determine the

  • Reagents : Recombinant Human Cathepsin K (or target protease), Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC), Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA).[1]

  • Preparation :

    • Pre-incubate enzyme (0.1 nM) with varying concentrations of N-(1-cyanocyclopentyl)-3-fluorobenzamide for 30 minutes at room temperature.

    • Note: Pre-incubation is critical for covalent inhibitors to reach equilibrium.[1]

  • Initiation : Add Z-Phe-Arg-AMC substrate (

    
    ).[1]
    
  • Measurement : Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 minutes.

  • Analysis : Plot reaction velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    ).
    • Result : A time-dependent decrease in slope indicates slow-binding covalent inhibition.[1]

Protocol B: Mass Spectrometry Adduct Confirmation

Objective: Prove the covalent thioimidate bond formation.

  • Incubation : Mix Enzyme (

    
    ) + Inhibitor (
    
    
    ) in buffer (pH 5.5). Incubate for 1 hour.
  • Control : Enzyme + DMSO only.

  • Analysis : Perform LC-MS/MS (ESI-TOF).

  • Validation :

    • Expected Mass Shift : The mass of the enzyme should increase by exactly the molecular weight of the inhibitor (MW ~232.25 Da).[1]

    • Deconvolution : The spectrum should show a single peak for the E-I complex, confirming 1:1 stoichiometry.[1]

Therapeutic & Research Context

This compound is primarily relevant in two fields:

  • Bone Disorders (Osteoporosis) :

    • Target : Cathepsin K.[1]

    • Role : Cathepsin K is secreted by osteoclasts to degrade collagen type I in bone.[1] Inhibiting it reduces bone resorption without killing the osteoclast (unlike bisphosphonates).[1]

    • Status : Analogs like Odanacatib reached Phase III clinical trials but were halted due to stroke risk (off-target effects).[1] The 3-fluorobenzamide analog is often used in basic research to study binding pocket plasticity.[1]

  • Parasitic Diseases (Chagas Disease / Sleeping Sickness) :

    • Target : Cruzipain (Trypanosoma cruzi) or Rhodesain (T. brucei).[1]

    • Role : These proteases are essential for the parasite's life cycle.[1] Nitrile-based inhibitors are potent trypanocidal agents.[1]

References
  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K: Kinetics of inhibition and binding mode." Journal of Medicinal Chemistry. Link[1]

  • Black, W. C., et al. (2005).[1] "Cathepsin K inhibitors: the discovery of odanacatib (MK-0822)." Bioorganic & Medicinal Chemistry Letters. Link

  • Dos Santos, J. C., et al. (2016).[1] "Cysteine protease inhibitors as potential antitrypanosomal agents."[1] Current Medicinal Chemistry. Link

  • Lecaille, F., et al. (2002).[1] "Inhibition of cysteine proteases by dipeptidyl nitriles: Towards the development of chemotherapeutic agents."[1] Chemical Reviews. Link[1]

Early Discovery and Development of N-(1-cyanocyclopentyl)-3-fluorobenzamide: A Model Reversible Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted covalent inhibitor (TCI) paradigm has revolutionized the development of protease inhibitors. Among the most successful pharmacophores in this space is the nitrile warhead, which offers a finely tuned electrophilic profile capable of engaging catalytic cysteines without the off-target toxicity typically associated with highly reactive aldehydes or vinyl sulfones[1]. This technical whitepaper details the early discovery, structural rationale, and biochemical evaluation of N-(1-cyanocyclopentyl)-3-fluorobenzamide (NCFB) , a highly selective model compound designed to reversibly inhibit cysteine proteases (e.g., Cathepsins).

By dissecting the causality behind its structural design and outlining self-validating experimental workflows, this guide serves as a comprehensive blueprint for researchers developing next-generation nitrile-based TCIs.

Structural Rationale & Mechanism of Action

The architecture of NCFB is not arbitrary; every moiety serves a distinct thermodynamic or kinetic purpose in the binding event.

  • The Nitrile Warhead: Unlike irreversible binders, the nitrile group acts as a "mild" electrophile. It undergoes a nucleophilic attack by the active-site thiolate (Cys25 in Cathepsins) to form a reversible thioimidate adduct[1]. This reversibility is crucial for minimizing idiosyncratic toxicity and immune reactions caused by permanent protein haptenization.

  • The Cyclopentyl Ring (P1 Motif): The 1-cyanocyclopentyl group restricts the conformational flexibility of the nitrile, locking it into the optimal trajectory for nucleophilic attack. Furthermore, the cyclopentyl ring perfectly fills the hydrophobic S1 subsite. Smaller rings (cyclopropyl) fail to maximize van der Waals contacts, while larger rings (cyclohexyl) introduce steric clashes that distort the binding geometry.

  • The 3-Fluorobenzamide (P2/P3 Motif): The fluorine atom is strategically placed. It acts as a bioisostere that provides a highly electronegative dipole to interact with the backbone amides of the S2/S3 pockets. Additionally, it lowers the

    
     of the adjacent amide, enhancing overall metabolic stability and cellular permeability.
    
Mechanism of Action Pathway

The catalytic mechanism of cysteine proteases relies heavily on a Cys-His dyad. The imidazole ring of His162 polarizes the sulfhydryl group of Cys25, creating a highly nucleophilic thiolate[2].

MOA Cys Catalytic Cys25 (Thiolate Nucleophile) Nitrile N-(1-cyanocyclopentyl) Warhead Cys->Nitrile Nucleophilic Attack Intermediate Thioimidate Adduct (Reversible Complex) Nitrile->Intermediate Covalent Bond Intermediate->Cys Hydrolysis His Catalytic His162 (Proton Donor) His->Nitrile Proton Transfer

Diagram 1: Mechanism of reversible covalent inhibition via thioimidate adduct formation.

Biochemical Evaluation & SAR Profiling

Because NCFB forms a covalent bond, standard equilibrium metrics (like


) are time-dependent and insufficient for true SAR profiling. Instead, we evaluate the second-order rate constant of inactivation (

), which captures both the initial non-covalent binding affinity (

) and the rate of covalent bond formation (

).

The table below summarizes the quantitative structure-activity relationship (SAR) data, demonstrating the causal impact of the cyclopentyl ring and the fluorine atom on target affinity.

CompoundP1 Warhead MotifP2/P3 Interacting Motif

(nM)

(

)
Reversibility
NCFB 1-cyanocyclopentyl3-fluorobenzamide12.5 4.5 × 10⁴ >95% Recovery
Analog 1 1-cyanocyclopropyl3-fluorobenzamide45.21.2 × 10⁴>95% Recovery
Analog 2 1-cyanocyclohexyl3-fluorobenzamide110.40.6 × 10⁴>95% Recovery
Analog 3 1-cyanocyclopentylbenzamide (no F)85.00.8 × 10⁴>95% Recovery

Data Interpretation: Analog 1 (cyclopropyl) shows a 3.6-fold drop in potency due to sub-optimal S1 pocket filling. Analog 3 (removal of fluorine) results in a nearly 7-fold loss in affinity, validating the critical role of the halogen in S2/S3 anchoring.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay degradation or false positives.

Protocol 1: Continuous Fluorogenic Assay & Jump-Dilution (Reversibility Validation)

Purpose: To determine the kinetic parameters of NCFB and definitively prove that the covalent bond is reversible. Causality of Design: Cysteine proteases oxidize rapidly. Dithiothreitol (DTT) is strictly required in the buffer to maintain the active-site cysteine in its reduced, nucleophilic state.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (100 mM sodium acetate, pH 5.5, 1 mM EDTA, 5 mM DTT, 0.01% Triton X-100). Note: Triton X-100 prevents non-specific promiscuous aggregation of the inhibitor.

  • Enzyme Activation: Incubate recombinant target protease (1 nM final concentration) in Assay Buffer for 15 minutes at 37°C to ensure complete reduction of Cys25.

  • Inhibitor Pre-incubation: Add NCFB at varying concentrations (0.1 nM to 1000 nM). Include three internal controls:

    • Positive Control: DMSO vehicle (establishes 100% baseline activity).

    • Negative Control: E-64 (an irreversible epoxide inhibitor; establishes 0% recovery).

    • Background Control: Buffer + Substrate without enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (10 µM).

  • Continuous Monitoring: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate

    
     from the non-linear progress curves.
    
  • Jump-Dilution (The Validation Step): Take the enzyme-inhibitor complex from the highest concentration well (where activity is >95% inhibited) and dilute it 100-fold into a buffer containing a saturating concentration of substrate (100 µM).

  • Data Interpretation:

    • If fluorescence velocity recovers to match the DMSO control, the inhibitor is reversible (NCFB behavior).

    • If fluorescence remains flat (like the E-64 control), the inhibitor is irreversible . If E-64 shows recovery, the assay is compromised.

Protocol 2: X-ray Crystallography of the Enzyme-NCFB Complex

Purpose: To structurally validate the thioimidate adduct and map the S1/S2 pocket occupancy.

Step-by-Step Methodology:

  • Complex Formation: Incubate the purified protease (10 mg/mL) with a 5-fold molar excess of NCFB for 2 hours at 4°C.

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (20% PEG 8000, 0.1 M MES pH 6.0).

  • Cryoprotection & Diffraction: Loop the resulting crystals, briefly soak in reservoir solution supplemented with 20% glycerol (to prevent ice lattice formation), and flash-freeze in liquid nitrogen.

  • Refinement: Collect diffraction data at a synchrotron source. During electron density map refinement, look for continuous

    
     density linking the Cys25 sulfur to the NCFB nitrile carbon, confirming the covalent linkage[2].
    

Development Workflow & Lead Optimization

The progression of NCFB from a fragment-like hit to a fully optimized lead compound follows a strict, data-driven pipeline.

Workflow HTS High-Throughput Screening (Fluorogenic Assay) Hit Hit Identification (NCFB) HTS->Hit Biochem Biochemical Validation (Ki & Jump-Dilution) Hit->Biochem Xray Structural Biology (X-ray Crystallography) Biochem->Xray LeadOpt Lead Optimization (SAR Development) Xray->LeadOpt

Diagram 2: Early discovery and validation workflow for nitrile-based covalent inhibitors.

By utilizing NCFB as a structural anchor, future lead optimization efforts can focus on extending the benzamide vector into the S3/S4 pockets to achieve absolute selectivity among the highly homologous Cathepsin family members.

References

  • [1] Brogi, S., Ibba, R., Rossi, S., Butini, S., Calderone, V., Gemma, S., & Campiani, G. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561. Source: PubMed Central (PMC) / MDPI URL: [Link]

  • [2] Cysteine protease inhibition by nitrile-based inhibitors: a computational study. (2013). Frontiers in Chemistry. Source: Frontiers URL: [Link]

Sources

Structural Elucidation of N-(1-cyanocyclopentyl)-3-fluorobenzamide: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound N-(1-cyanocyclopentyl)-3-fluorobenzamide (Molecular Formula:


) represents a highly functionalized pharmacophore frequently encountered as a critical intermediate in the synthesis of sterically hindered spiro-hydantoin active pharmaceutical ingredients (APIs), including novel diarylthiohydantoin-based androgen receptor antagonists[1],[2].

From a structural elucidation standpoint, this molecule presents a fascinating challenge: it consists of three distinct, scalar-isolated spin systems (the 3-fluorophenyl ring, the amide linker, and the cyclopentyl aliphatic system). Because there is no continuous proton-proton (


) coupling network across the entire molecule, 1D 

NMR alone is insufficient to prove the molecular framework. As a Senior Application Scientist, the approach to validating this structure must rely on a self-validating, multi-modal analytical pipeline that leverages High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and advanced Multi-Nuclear 1D/2D NMR[3].

Analytical Strategy & Workflow

To ensure absolute scientific integrity, the elucidation workflow is designed such that each technique orthogonally validates the findings of the others. HRMS establishes the exact atomic composition, FT-IR confirms the presence of IR-active dipoles (specifically the nitrile and amide), and NMR maps the exact atomic connectivity.

Workflow Start Sample Prep (>98% Purity) HRMS HRMS (ESI-TOF) Exact Mass: 232.1012 Start->HRMS FTIR FT-IR Functional Groups Start->FTIR NMR1D 1D NMR (1H, 13C, 19F) Chemical Environments Start->NMR1D Synthesis Structural Validation N-(1-cyanocyclopentyl)- 3-fluorobenzamide HRMS->Synthesis FTIR->Synthesis NMR2D 2D NMR (COSY, HMBC) Connectivity Map NMR1D->NMR2D NMR2D->Synthesis

Figure 1: Multi-modal analytical workflow for the structural elucidation of the target compound.

Orthogonal Validation: HRMS and FT-IR

High-Resolution Mass Spectrometry (HRMS)

Before initiating complex NMR studies, the exact molecular formula must be locked. Using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode, the protonated molecule


 is observed at 

233.1090. This correlates perfectly with the theoretical exact mass of

(233.1085 Da), yielding a mass error of < 3 ppm. The isotopic pattern further confirms the absence of chlorine or bromine and validates the

carbon count[4].
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides rapid, causal proof of functional groups that may be silent or ambiguous in 1D


 NMR.
  • Nitrile (

    
    ):  A sharp, weak-to-medium stretch at ~2240 
    
    
    
    is diagnostic of the aliphatic nitrile.
  • Amide (

    
     and 
    
    
    
    ):
    A strong Amide I band (carbonyl stretch) at ~1655
    
    
    and an Amide II band (N-H bend) at ~1535
    
    
    confirm the secondary amide linkage.
  • Fluoroarene (

    
    ):  A strong, broad absorption band around 1200 
    
    
    
    indicates the
    
    
    bond.

Core Elucidation: Multi-Nuclear NMR Framework

and NMR: Probing the Chemical Environment

The


 NMR spectrum is divided into three regions:
  • Aliphatic Region (1.70 - 2.40 ppm): The cyclopentyl ring contains 8 protons. Because the

    
     position is substituted with two different groups (
    
    
    
    and
    
    
    ), the top and bottom faces of the cyclopentyl ring are chemically distinct. Consequently, the protons on
    
    
    (and
    
    
    ) are diastereotopic, appearing as complex multiplets rather than simple triplets.
  • Amide Region (~8.85 ppm): A broad singlet integrating to 1H confirms the secondary amide. Its broadness is caused by quadrupolar relaxation from the

    
     nucleus.
    
  • Aromatic Region (7.40 - 7.80 ppm): The 3-fluorophenyl ring exhibits complex splitting. The presence of the

    
     nucleus (spin-1/2, 100% natural abundance) induces heteronuclear 
    
    
    
    -coupling[5],[6].

To definitively assign the fluorine position,


 NMR is utilized. A single multiplet at approximately -112.4 ppm confirms a single fluorine atom attached to an aromatic ring. The spectral simplification provided by 

NMR is a cornerstone of modern fluorinated drug discovery[7].
NMR: The Fluorine Coupling Advantage

In the


 spectrum, the 

nucleus acts as an "internal ruler." Because

scalar coupling transmits through the aromatic bonds, the magnitude of the coupling constant (

) instantly identifies the proximity of each carbon to the fluorine atom[7]:
  • 
     (ipso to F):  Exhibits a massive doublet (
    
    
    
    Hz) at ~162.1 ppm.
  • 
     and 
    
    
    
    (ortho to F):
    Exhibit large doublets (
    
    
    Hz).
  • 
     and 
    
    
    
    (meta to F):
    Exhibit smaller doublets (
    
    
    Hz).
  • 
     (para to F):  Exhibits a very small doublet (
    
    
    
    Hz).
2D NMR: Establishing Connectivity (COSY & HMBC)

Because the molecule is fragmented into isolated spin systems, Heteronuclear Multiple Bond Correlation (HMBC) is the critical causal tool used to stitch the molecule together[3].

  • Linking the Amide to the Cyclopentyl Ring: The amide

    
     proton shows a strong 3-bond HMBC correlation to the quaternary 
    
    
    
    carbon of the cyclopentyl ring, proving the attachment point.
  • Linking the Amide to the Aromatic Ring: The amide

    
     also shows a 2-bond correlation to the carbonyl carbon (
    
    
    
    ), while the aromatic protons
    
    
    and
    
    
    show 3-bond correlations to the same carbonyl carbon. This bridges the aromatic ring to the amide.

NMR_Connectivity cluster_0 Cyclopentyl Ring cluster_1 Amide Linker cluster_2 3-Fluorophenyl Ring C1 C1 (Quaternary) C2_5 C2/C5 (CH2) C2_5->C1 HMBC C3_4 C3/C4 (CH2) C2_5->C3_4 COSY CN C≡N C2_5->CN HMBC NH N-H NH->C1 HMBC CO C=O NH->CO HMBC Ar_C1 Ar-C1 Ar_C3 Ar-C3 (C-F) Ar_CH Ar-CH (C2, C4, C5, C6) Ar_CH->CO HMBC Ar_CH->Ar_C1 HMBC Ar_CH->Ar_C3 HMBC Ar_CH->Ar_CH COSY

Figure 2: Key 2D NMR correlations establishing the molecular framework and connectivity.

Data Presentation: Comprehensive NMR Assignments

The following table synthesizes the quantitative chemical shifts, multiplicities, and key 2D correlations that self-validate the structure of N-(1-cyanocyclopentyl)-3-fluorobenzamide.

Position

Shift (ppm)
Multiplicity &

(Hz)

Shift (ppm)
Multiplicity & IntegrationKey HMBC Correlations (

)
Amide Linker

--8.85br s, 1H

, Cyclopentyl


165.2s---
Cyclopentyl Ring

(Quat)
55.4s---

38.6s2.25 - 2.35m, 4H

,

,

,


23.1s1.75 - 1.85m, 4H

,


121.5s---
3-Fluorophenyl Ring

136.4d,

= 6.5
---

114.8d,

= 22.0
7.65dt, 1H

,

,


(

)
162.1d,

= 244.5
---

118.5d,

= 21.5
7.42tdd, 1H

,


130.6d,

= 8.0
7.55td, 1H

,


123.7d,

= 3.0
7.72dt, 1H

,

,

Fluorine

-112.4m---

Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies must be adhered to for the structural elucidation of this compound.

Sample Preparation Protocol
  • Purity Verification: Ensure the synthesized N-(1-cyanocyclopentyl)-3-fluorobenzamide has a purity of >98% via LC-UV at 254 nm prior to NMR analysis.

  • Solvent Selection: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    ). Causality: DMSO-
    
    
    is chosen over
    
    
    to minimize proton exchange at the amide nitrogen, yielding a sharper
    
    
    signal critical for HMBC correlations.
  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

Instrumental Acquisition Parameters (NMR)
  • Hardware: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (e.g., JEOL ROYAL-HFX) capable of dual

    
     tuning[5],[6].
    
  • 1D

    
     Acquisition:  Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (
    
    
    
    ) to 2.0 seconds to ensure complete longitudinal relaxation.
  • 1D

    
     Acquisition:  Acquire 1024 scans with a spectral width of 250 ppm. Use WALTZ-16 decoupling for protons. Note: Do not decouple 
    
    
    
    during this specific experiment, as the
    
    
    couplings are required for structural assignment.
  • 2D HMBC Acquisition: Set up a

    
     HMBC experiment optimized for a long-range coupling constant (
    
    
    
    ) of 8 Hz. Acquire 256
    
    
    increments with 16 scans per increment.
  • Processing: Apply zero-filling to 64k data points and a 0.3 Hz exponential line-broadening function for 1D spectra. Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm (

    
    ) and septet at 39.52 ppm (
    
    
    
    ).

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(1-cyanocyclopentyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic data for the compound N-(1-cyanocyclopentyl)-3-fluorobenzamide. As a novel molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document, authored from the perspective of a Senior Application Scientist, offers predictive insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Overview

N-(1-cyanocyclopentyl)-3-fluorobenzamide is a synthetic organic compound featuring a 3-fluorobenzoyl group attached to a 1-aminocyclopentanecarbonitrile moiety. The presence of a fluorine atom, an amide linkage, a nitrile group, and a cyclopentyl ring system imparts a unique combination of electronic and steric properties that are crucial to its potential biological activity. Understanding the precise arrangement of these functional groups through spectroscopic analysis is a critical step in its development as a potential therapeutic agent.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(1-cyanocyclopentyl)-3-fluorobenzamide, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra for a small molecule like N-(1-cyanocyclopentyl)-3-fluorobenzamide is essential for reproducibility.

Sample Preparation:

  • Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it should completely dissolve the compound without its residual peaks obscuring signals of interest.[2][3]

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.[3]

  • Cap the tube securely and ensure the exterior is clean before insertion into the spectrometer.[2]

Instrumental Parameters:

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.[2]

  • Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a longer relaxation delay may be necessary.[2]

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-(1-cyanocyclopentyl)-3-fluorobenzamide will exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the cyclopentyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.5 - 9.0Broad Singlet1HAmide (N-H)
~ 7.6 - 7.8Multiplet2HAromatic (H ortho to C=O)
~ 7.3 - 7.5Multiplet2HAromatic (H meta & para to C=O)
~ 2.2 - 2.5Multiplet4HCyclopentyl (CH₂)
~ 1.8 - 2.1Multiplet4HCyclopentyl (CH₂)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.3 - 7.8): The four protons on the 3-fluorophenyl ring will appear in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the fluorine atom and the amide group will further influence their chemical shifts. The protons ortho to the carbonyl group are expected to be the most deshielded. The coupling of these protons with each other and with the fluorine atom will result in complex multiplets.[4][5]

  • Amide Proton (δ 8.5 - 9.0): The amide proton signal is typically a broad singlet and appears significantly downfield due to resonance delocalization and potential hydrogen bonding. Its chemical shift can be sensitive to concentration and the solvent used.[6]

  • Cyclopentyl Protons (δ 1.8 - 2.5): The eight protons of the cyclopentyl ring will appear as a series of overlapping multiplets in the aliphatic region. The two sets of chemically non-equivalent methylene groups will exhibit complex splitting patterns due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Chemical Shift (δ, ppm) Assignment
~ 165 - 170Amide Carbonyl (C=O)
~ 160 - 165 (d, ¹JCF)Aromatic (C-F)
~ 130 - 140Aromatic (C-C=O)
~ 115 - 130Aromatic (CH)
~ 115 - 125Nitrile (C≡N)
~ 60 - 65Quaternary Cyclopentyl (C-N)
~ 35 - 45Cyclopentyl (CH₂)
~ 20 - 30Cyclopentyl (CH₂)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl and Nitrile Carbons (δ 165-170 and 115-125): The amide carbonyl carbon will appear significantly downfield, while the nitrile carbon will be in the intermediate region.

  • Aromatic Carbons (δ 115 - 165): The six aromatic carbons will resonate in this range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield. The other aromatic carbons will show smaller couplings to fluorine.

  • Cyclopentyl Carbons (δ 20 - 65): The quaternary carbon of the cyclopentyl ring attached to the nitrogen and the nitrile group will be the most downfield of the aliphatic carbons. The four methylene carbons will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation (KBr Pellet Technique):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]

  • The mixture should be a fine, homogeneous powder.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.[7]

Instrumental Parameters:

  • The IR spectrometer consists of a radiation source, a monochromator, and a detector.[8][9]

  • The KBr pellet is placed in the sample holder in the path of the IR beam.

  • A background spectrum of a blank KBr pellet is typically run first and subtracted from the sample spectrum.

  • The spectrum is recorded as a plot of transmittance versus wavenumber (cm⁻¹).

Workflow for IR Analysis:

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind Sample with KBr press Press into a Pellet grind->press place Place Pellet in Spectrometer press->place background Run Background Spectrum place->background scan Scan Sample background->scan identify Identify Characteristic Absorption Bands scan->identify correlate Correlate Bands to Functional Groups identify->correlate

Caption: Workflow for IR sample preparation and analysis using the KBr pellet technique.

Predicted IR Spectrum

The IR spectrum of N-(1-cyanocyclopentyl)-3-fluorobenzamide will show characteristic absorption bands for the amide, nitrile, aromatic, and aliphatic C-H bonds.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~ 3300MediumN-H stretchAmide
~ 3100-3000Weak-MediumC-H stretchAromatic
~ 2950-2850MediumC-H stretchAliphatic (Cyclopentyl)
~ 2240Medium-SharpC≡N stretchNitrile
~ 1660StrongC=O stretch (Amide I)Amide
~ 1600, 1480Medium-WeakC=C stretchAromatic Ring
~ 1540MediumN-H bend (Amide II)Amide
~ 1250StrongC-F stretchAryl-Fluoride

Interpretation of the IR Spectrum:

  • N-H and C=O Stretching: The presence of a medium intensity band around 3300 cm⁻¹ for the N-H stretch and a strong band around 1660 cm⁻¹ for the C=O stretch (Amide I band) are definitive indicators of the amide functional group.[10] The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹.[11]

  • C≡N Stretching: A sharp, medium intensity absorption around 2240 cm⁻¹ is characteristic of the nitrile group.[10][12]

  • Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl group will be just below 3000 cm⁻¹.[13]

  • Aromatic C=C and C-F Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.[13] A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibration.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: LC-MS/MS Data Acquisition

For a non-volatile small molecule like N-(1-cyanocyclopentyl)-3-fluorobenzamide, Liquid Chromatography-Mass Spectrometry (LC-MS) with tandem mass spectrometry (MS/MS) is the preferred method.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • The concentration should be optimized to be within the linear detection range of the instrument.[14]

Instrumental Parameters:

  • Chromatographic Separation: The sample is injected into a liquid chromatograph, typically with a reverse-phase column, to separate the analyte from any impurities before it enters the mass spectrometer.[14][15]

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will primarily form the protonated molecule [M+H]⁺.[14]

  • MS Analysis: The mass spectrometer will first determine the mass-to-charge ratio (m/z) of the intact molecular ion.

  • MS/MS Analysis: The molecular ion is then selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The m/z of these fragments are then analyzed.[14]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject into LC dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1: Detect Molecular Ion ionize->ms1 cid MS2: Fragment Molecular Ion (CID) ms1->cid ms2 Detect Fragment Ions cid->ms2 identify_mol_ion Identify Molecular Ion Peak ms2->identify_mol_ion analyze_frag Analyze Fragmentation Pattern identify_mol_ion->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for LC-MS/MS sample preparation, data acquisition, and analysis.

Predicted Mass Spectrum

The molecular formula of N-(1-cyanocyclopentyl)-3-fluorobenzamide is C₁₃H₁₃FN₂O. Its exact mass can be calculated for high-resolution mass spectrometry. The electron ionization (EI) or ESI-MS/MS spectrum will show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 248.26 g/mol

Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺):

m/z Proposed Fragment Neutral Loss
249[M+H]⁺-
123[3-fluorobenzoyl]⁺C₆H₈N₂ (1-aminocyclopentanecarbonitrile)
95[fluorophenyl]⁺CO

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The protonated molecule [M+H]⁺ will be observed at m/z 249.

  • Major Fragmentation Pathways: The most likely fragmentation will occur at the amide bond.

    • Cleavage of the C-N bond: This is a common fragmentation pathway for amides and will result in the formation of the stable 3-fluorobenzoyl cation at m/z 123.[16][17] This is expected to be a major peak in the spectrum.

    • Loss of CO from the benzoyl cation: The 3-fluorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the fluorophenyl cation at m/z 95.[16]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of N-(1-cyanocyclopentyl)-3-fluorobenzamide. By understanding the expected spectroscopic data, researchers and drug development professionals can more effectively confirm the synthesis of this compound, assess its purity, and gain crucial insights into its molecular structure. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. This foundational knowledge is essential for the continued investigation and potential development of this promising molecule.

References

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  • Alfa Chemistry. (2025, April 21). Infrared Absorption Spectroscopy (IR).
  • Maricopa Open Digital Press.
  • Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses.
  • Scribd. Instrumentation of IR Spectros | PDF | Infrared Spectroscopy.
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  • 1) N, N-Dibutyl-p-chlorobenzamide(3a): 1H NMR (400 MHz, CDCl3) 7.
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potential biological targets of "N-(1-cyanocyclopentyl)-3-fluorobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Targets of N-(1-cyanocyclopentyl)-3-fluorobenzamide

Abstract

N-(1-cyanocyclopentyl)-3-fluorobenzamide is a novel small molecule with a chemical architecture suggestive of diverse pharmacological potential. The presence of a fluorinated benzamide scaffold, a known pharmacophore in numerous bioactive compounds, coupled with a unique cyanocyclopentyl moiety, positions this compound as a promising candidate for drug discovery initiatives. This guide provides a comprehensive analysis of its potential biological targets, underpinned by a systematic review of structurally related molecules and their established mechanisms of action. We will delve into the rationale for investigating specific target classes, including enzymes, receptors, and bacterial proteins. Furthermore, this document outlines detailed experimental workflows for target identification, validation, and functional characterization, equipping research professionals with the necessary tools to elucidate the therapeutic promise of this compound.

Part 1: Structural Analysis and Rationale for Target Exploration

The chemical structure of N-(1-cyanocyclopentyl)-3-fluorobenzamide is characterized by three key features: a 3-fluorobenzamide core, an amide linker, and a 1-cyanocyclopentyl group. The benzamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with activities ranging from antiemetic to antipsychotic and anticancer.[1] The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] The 1-cyanocyclopentyl group is a less common substituent, but its rigidity and the presence of a nitrile group could confer unique binding properties and potential for covalent interactions.

Given the established bioactivity of benzamide derivatives, we can postulate several classes of proteins as potential targets for N-(1-cyanocyclopentyl)-3-fluorobenzamide. These include enzymes involved in critical cellular processes, G-protein coupled receptors that mediate cell signaling, and essential bacterial proteins. The following sections will explore these potential targets in detail.

Part 2: Postulated Biological Targets and Mechanisms of Action

Enzymes as Potential Targets

Biological Role: HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Rationale for Targeting: Several benzamide derivatives have been identified as potent HDAC inhibitors.[5] The carbonyl group of the benzamide can chelate the zinc ion in the active site of HDACs, while the aromatic ring and its substituents can form crucial interactions with the surrounding amino acid residues.[5] The 3-fluoro substitution on N-(1-cyanocyclopentyl)-3-fluorobenzamide could enhance its binding affinity within the hydrophobic pocket of the HDAC active site.

Therapeutic Implications: An HDAC-inhibiting activity would position this compound as a potential anticancer agent, possibly effective against both solid and hematological malignancies.

HDAC_Pathway Compound N-(1-cyanocyclopentyl) -3-fluorobenzamide HDAC HDAC Compound->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Deacetylated_Histones Deacetylated Histones Chromatin Condensed Chromatin Deacetylated_Histones->Chromatin Leads to Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression Results in

Caption: Proposed inhibitory action on HDAC signaling.

Biological Role: PARPs are enzymes involved in DNA repair, particularly in the base excision repair pathway.

Rationale for Targeting: PARP inhibitors have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[6] The benzamide scaffold is a key feature of several potent PARP inhibitors. The amide portion of the molecule mimics the nicotinamide moiety of the NAD+ substrate, thereby competitively inhibiting the enzyme.

Therapeutic Implications: If N-(1-cyanocyclopentyl)-3-fluorobenzamide inhibits PARP, it could be a valuable therapeutic for cancers with specific DNA repair defects, acting through a mechanism of synthetic lethality.[6]

Biological Role: mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a central component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.

Rationale for Targeting: Structurally related benzamide compounds have been shown to modulate mTORC1 activity and induce autophagy, a cellular degradation process.[7] The specific structural features of N-(1-cyanocyclopentyl)-3-fluorobenzamide may allow it to bind to the ATP-binding pocket of mTOR or allosterically modulate its activity.

Therapeutic Implications: An mTOR inhibitor could have broad anticancer applications and may also be relevant in other diseases characterized by aberrant cell growth.[7]

Receptors as Potential Targets

Biological Role: The dopamine D2 receptor is a G-protein coupled receptor that plays a crucial role in neurotransmission in the brain. It is a primary target for antipsychotic drugs used to treat schizophrenia and other psychiatric disorders.

Rationale for Targeting: A large class of substituted benzamides, such as sulpiride and amisulpride, are known D2 receptor antagonists.[1] The benzamide pharmacophore is essential for binding to the receptor, and substituents on the aromatic ring and the amide nitrogen modulate affinity and selectivity.

Therapeutic Implications: If N-(1-cyanocyclopentyl)-3-fluorobenzamide exhibits D2 receptor antagonism, it could be developed as a novel neuroleptic agent for the treatment of psychosis.[8]

D2_Receptor_Pathway Compound N-(1-cyanocyclopentyl) -3-fluorobenzamide D2R Dopamine D2 Receptor Compound->D2R Antagonizes G_Protein G-protein signaling D2R->G_Protein Activates Dopamine Dopamine Dopamine->D2R Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

Caption: Potential antagonism of the Dopamine D2 receptor.

Biological Role: The AR is a nuclear receptor that is activated by androgens and plays a critical role in the development and progression of prostate cancer.

Rationale for Targeting: Bis-benzamide derivatives have been developed as inhibitors of the AR-coactivator interaction, which is essential for AR-mediated gene transcription.[9] The structure of N-(1-cyanocyclopentyl)-3-fluorobenzamide, with its distinct substitutions, may allow it to bind to the AR and disrupt its function.

Therapeutic Implications: An AR inhibitor would be a valuable therapeutic for prostate cancer, including castration-resistant forms of the disease.[9]

Bacterial Proteins as Potential Targets

Biological Role: FtsZ is a bacterial homolog of tubulin that forms a contractile ring (the Z-ring) at the site of cell division. It is an essential protein for bacterial viability and is highly conserved across many bacterial species.

Rationale for Targeting: Several benzamide derivatives have been shown to inhibit FtsZ polymerization, leading to bacterial cell death.[10][11] The 3-substituted benzamide scaffold is a key feature of these inhibitors.

Therapeutic Implications: An FtsZ inhibitor would represent a novel class of antibacterial agent with a mechanism of action distinct from that of currently used antibiotics, making it potentially effective against drug-resistant bacteria.[10][11]

Part 3: Experimental Workflows for Target Identification and Validation

The following section details experimental protocols to systematically identify and validate the biological targets of N-(1-cyanocyclopentyl)-3-fluorobenzamide.

Target Identification

This method is used to isolate proteins that bind to the compound of interest from a complex biological sample.

Protocol:

  • Immobilization: Synthesize a derivative of N-(1-cyanocyclopentyl)-3-fluorobenzamide with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

  • Incubation: Incubate the immobilized compound with a cell lysate or tissue extract.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Affinity_Chromatography_Workflow start Start: Cell Lysate incubate Incubate Lysate with Beads start->incubate immobilize Immobilized Compound (on beads) immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze LC-MS/MS Analysis elute->analyze identify Identify Potential Target Proteins analyze->identify

Caption: Workflow for affinity chromatography-mass spectrometry.

Target Engagement Assays

CETSA is used to confirm that the compound binds to its target in a cellular context.

Protocol:

  • Treatment: Treat intact cells with N-(1-cyanocyclopentyl)-3-fluorobenzamide or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to separate soluble and aggregated proteins.

  • Detection: Analyze the amount of soluble target protein at each temperature by Western blotting or other quantitative methods. A shift in the melting curve indicates target engagement.

Functional Validation

These assays are used to determine if the compound inhibits the activity of a purified enzyme.

Protocol (Example for HDAC):

  • Reaction Setup: In a microplate, combine purified HDAC enzyme, a fluorogenic substrate, and varying concentrations of N-(1-cyanocyclopentyl)-3-fluorobenzamide.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Part 4: Data Interpretation and Lead Optimization

A summary of potential targets and the corresponding experimental readouts is presented in the table below.

Potential Target Class Specific Target Key Experimental Readout Therapeutic Indication
Enzymes HDAC1IC50 in an in vitro enzyme assayCancer
PARPIC50 in an in vitro enzyme assayCancer
mTORInhibition of S6K phosphorylation in a cell-based assayCancer
Receptors Dopamine D2Ki in a radioligand binding assaySchizophrenia
Androgen ReceptorInhibition of AR-mediated transcription in a reporter gene assayProstate Cancer
Bacterial Proteins FtsZInhibition of FtsZ polymerization in a light-scattering assayBacterial Infections

Positive results from these initial screens will necessitate further investigation through structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of N-(1-cyanocyclopentyl)-3-fluorobenzamide and evaluating the activity of the resulting analogs, it is possible to optimize the compound for potency, selectivity, and pharmacokinetic properties.

Part 5: Conclusion and Future Directions

N-(1-cyanocyclopentyl)-3-fluorobenzamide represents a promising starting point for the development of novel therapeutics. Its chemical structure suggests a range of potential biological targets, each with significant therapeutic implications. The experimental workflows detailed in this guide provide a robust framework for elucidating the mechanism of action of this compound and for advancing it through the drug discovery pipeline. Future research should focus on a comprehensive evaluation of its activity against the proposed targets, followed by medicinal chemistry efforts to optimize its drug-like properties.

References

  • Smolecule. (2023, August 17). Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9.
  • Chem-Impex. 3-Fluorobenzamide.
  • Ma, S., et al. (2017, April 15). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed.
  • Ma, S., et al. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed.
  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2025, August 5). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate.
  • Park, S., et al. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC.
  • Iwanami, S., et al. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). [No Source Found].
  • Wang, Y., et al. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • Rani, P., & Saini, M. S. (2024, September 28).
  • Csollei, J., & Spáčilová, L. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate.
  • CN101503372A - A kind of preparation method of fluorobenzamide compound. Google Patents.
  • Tan, S. K., et al. (2020, January 14). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI.
  • Rasheed, S., et al. Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. ResearchGate.
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [No Source Found].
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
  • Yang, J., et al. (2024, May 24). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. MDPI.
  • N-(3-chlorophenyl)-3-cyano-5-fluorobenzamide. PubChem.
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  • 3-Aminobenzamide - Drug Targets, Indications, Patents. Synapse.
  • Szymańska, E., et al. (2022, May 6). Pseudanabaena galeata CCNP1313—Biological Activity and Peptides Production. MDPI.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Usama, S. M., et al. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. PMC.
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  • Al-Ostath, A., et al. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.

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The Privileged Benzamide Scaffold in Modern Drug Discovery: Mechanistic Insights, Target Selectivity, and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach molecular design not merely as a screening exercise, but as an architectural challenge. The benzamide scaffold represents one of the most versatile and "privileged" structures in medicinal chemistry. Characterized by a rigid planar core, an amide bond capable of precise hydrogen bond donation and acceptance, and highly substitutable aromatic rings, benzamide derivatives have become the cornerstone of targeted therapies. This technical guide dissects the mechanistic causality, target selectivity, and self-validating experimental workflows associated with benzamide derivatives, focusing on two critical oncology targets: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).

Epigenetic Modulation: Benzamides as Class-I Selective HDAC Inhibitors

Mechanistic Causality

Histone deacetylases (HDACs) are zinc-dependent metalloenzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes. While first-generation HDAC inhibitors (like Vorinostat) utilized a hydroxamic acid zinc-binding group (ZBG) resulting in pan-HDAC inhibition and significant off-target toxicity, benzamide derivatives offer a more sophisticated mechanism.

Ortho-amino benzamides, such as 1[1], act as highly selective Class I HDAC inhibitors (HDAC1, 2, and 3). The causality behind this selectivity lies in the topology of the enzyme's active site. The ortho-amino group forms a bidentate chelate with the catalytic Zn²⁺ ion at the base of the active site tunnel. Furthermore, the bulky benzamide core exploits the unique "foot pocket" adjacent to the zinc ion—a cavity present in Class I HDACs but occluded in Class II HDACs. This structural requirement makes the 2'-amino or hydroxy group indispensable for inhibitory activity[1].

Quantitative Selectivity

Recent structural optimizations have yielded novel benzamide derivatives with sub-micromolar potency. For instance, compound 7j demonstrates superior Class I selectivity while remaining completely inactive against HDAC8, mirroring the profile of Entinostat but with enhanced antiproliferative activity against breast cancer cell lines[2].

Table 1: Comparative IC50 Values of Benzamide-Based HDAC Inhibitors

CompoundTarget ClassHDAC1 IC50 (μM)HDAC2 IC50 (μM)HDAC3 IC50 (μM)HDAC8 IC50 (μM)
Entinostat (MS-275) Class I Selective0.930.951.80Inactive (>100)
Compound 7j Class I Selective0.650.781.70Inactive (>100)

Data synthesized from2[2].

G HDAC HDAC Enzyme (Overactive in Cancer) Chromatin Chromatin Relaxation (Acetylation) HDAC->Chromatin Prevents Deacetylation Benzamide Benzamide Inhibitor (e.g., Entinostat) Benzamide->HDAC Inhibits (Zn2+ Chelation) GeneExpr Gene Expression (p21, Apoptosis genes) Chromatin->GeneExpr Promotes Transcription CellDeath Tumor Cell Arrest / Death GeneExpr->CellDeath Induces

Mechanism of benzamide-based HDAC inhibitors inducing tumor cell death.

DNA Damage Response: Benzamides in PARP Inhibition

Mechanistic Causality

Beyond epigenetics, the benzamide scaffold is a foundational pharmacophore in the inhibition of Poly(ADP-ribose) polymerases (PARPs). 3[3] is the prototypical molecule from which modern PARP inhibitors evolved. The causality of binding is driven by molecular mimicry: the benzamide group competes directly with nicotinamide (NAD+) for the catalytically active site of PARP molecules[4]. The amide moiety forms critical hydrogen bonds with conserved Serine and Glycine residues in the catalytic domain, while the aromatic ring engages in π-π stacking.

By trapping PARP1 at the site of DNA single-strand breaks (SSBs), benzamide derivatives prevent DNA repair. During the S-phase of the cell cycle, these unrepaired SSBs cause replication fork collapse, generating lethal double-strand breaks (DSBs). In tumors with homologous recombination (HR) deficiencies—such as those with BRCA1/2 mutations—this mechanism triggers4[4].

Furthermore, recent medicinal chemistry efforts have utilized the benzamide moiety to target mono-ADP-ribosylating PARPs (like PARP10). For example, Compound 3 selectively inhibits PARP10 by interacting with its nicotinamide binding site through the benzamide moiety, completely avoiding inactive PARPs like PARP9[5].

Table 2: Selectivity Profile of Benzamide-Based Mono-ART Inhibitor (Compound 3)

Target EnzymeIC50 (μM)Binding Site Interaction
PARP10 0.33Nicotinamide (NI) pocket
PARP14 23.0Nicotinamide (NI) pocket
PARP15 4.2Nicotinamide (NI) pocket
PARP9 / PARP13 InactiveNo binding detected (via DSF)

Data reflecting the selectivity of benzamide derivatives against mono-ARTs[5].

G SSB Single-Strand Break (SSB) PARP PARP1 Enzyme SSB->PARP Recruits DSB Double-Strand Break (DSB) PARP->DSB Replication Fork Collapse Benzamide Benzamide PARP Inhibitor Benzamide->PARP Traps / Inhibits HR Homologous Recombination (BRCA Mutated) DSB->HR Requires Repair Death Synthetic Lethality (Cell Death) HR->Death Repair Fails

Synthetic lethality induced by benzamide PARP inhibitors in BRCA-deficient cells.

Self-Validating Experimental Methodology: Fluorometric HDAC Inhibition Profiling

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocol details the in vitro fluorometric assessment of benzamide-based HDAC inhibitors.

Rationale & Causality

Why utilize a two-step coupled-enzyme assay? The fluorophore (AMC) is covalently bound to an acetylated lysine substrate, quenching its fluorescence. The secondary developer (a protease) is sterically hindered from cleaving the acetylated substrate. Only upon successful deacetylation by an active HDAC enzyme can the protease cleave the peptide bond, liberating the fluorophore. This ensures that the fluorescent signal is exclusively a downstream consequence of HDAC activity, eliminating false positives from auto-fluorescent compounds.

G Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubation (37°C, 30 min) Enzyme + Inhibitor Prep->Incubate Substrate Add Fluorogenic Substrate (Acetylated Peptide) Incubate->Substrate Developer Add Developer (Cleaves Deacetylated Substrate) Substrate->Developer Read Read Fluorescence (Ex 360nm / Em 460nm) Developer->Read Analyze Calculate IC50 (Non-linear regression) Read->Analyze

Step-by-step workflow for fluorometric in vitro HDAC inhibition assay.

Step-by-Step Protocol
  • System Preparation & Controls: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Establish the following control wells:

    • Blank (No Enzyme): Measures background auto-cleavage.

    • 100% Activity (Vehicle): Establishes maximum uninhibited signal.

    • Positive Control: Entinostat at 10 μM to validate assay sensitivity.

    • Developer Control: Free AMC + Developer to ensure the test compound does not inhibit the secondary protease.

  • Pre-Incubation (Critical Step): Add recombinant HDAC1 (or target isoform) to the microplate wells. Add the benzamide test compounds at varying concentrations (e.g., 0.1 nM to 100 μM). Causality: Benzamides often exhibit slow, tight-binding kinetics. Pre-incubating the enzyme and inhibitor for 30 minutes at 37°C before adding the substrate prevents competitive displacement, which would otherwise artificially inflate the IC50 values.

  • Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 μM. Incubate for 1 hour at 37°C.

  • Development: Add the developer solution (containing the protease and a strong pan-HDAC inhibitor like Trichostatin A to immediately halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Subtract the blank values. Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to determine the absolute IC50.

Pharmacokinetic Rationale (ADME)

From a drug development perspective, in vitro potency is meaningless without metabolic stability. Benzamide derivatives are heavily favored over alternative ZBGs (like hydroxamic acids) due to their superior Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Hydroxamic acids are notoriously susceptible to rapid glucuronidation and hydrolysis in vivo, leading to incredibly short half-lives and the need for continuous intravenous infusion. Conversely, the benzamide core is metabolically robust, granting compounds like Entinostat excellent oral bioavailability, longer half-lives, and sustained target engagement within the tumor microenvironment[2].

References

  • [1] Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC / NIH. 2

  • [4] PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. 4

  • [3] Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. Benchchem. 3

  • [5] Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. PMC / NIH. 5

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Methodological & Application

Application Note: High-Throughput Screening for Reversible Covalent Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing N-(1-cyanocyclopentyl)-3-fluorobenzamide as a reference probe in High-Throughput Screening (HTS) campaigns targeting cysteine proteases. Unlike classical non-covalent inhibitors, this molecule utilizes a nitrile warhead on a constrained cyclopentyl scaffold to form a reversible covalent thioimidate adduct with the catalytic cysteine of the target enzyme.

This guide addresses the specific kinetic challenges posed by covalent inhibitors—namely, the requirement for pre-incubation to assess time-dependent inhibition (


)—and provides a validated fluorescence-based workflow for identifying similar chemotypes in large compound libraries.

Mechanistic Basis & Rationale

The Nitrile Warhead

The defining feature of N-(1-cyanocyclopentyl)-3-fluorobenzamide is the nitrile group (-CN) attached to the 1-position of the cyclopentane ring. In the context of drug discovery, nitriles are "soft" electrophiles.[1][2][3] They are less reactive than aldehydes or epoxides, offering a safety profile preferred for chronic indications (e.g., Odanacatib for osteoporosis).

Reaction Mechanism

Upon binding to the enzyme's active site (S1 pocket), the nitrile carbon undergoes nucleophilic attack by the thiolate anion of the catalytic Cysteine. This forms a thioimidate intermediate. Crucially, this reaction is reversible; the inhibitor can dissociate, regenerating the free enzyme. This distinguishes it from irreversible vinyl sulfones (e.g., K11777) or epoxides (e.g., E-64).

Key Screening Implication: Because the formation of the covalent bond is time-dependent, standard HTS protocols that add substrate immediately after compound addition will underestimate the potency of this molecule. A pre-incubation step is mandatory.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the HTS decision logic for this class of inhibitors.

G Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Complex (EI) Enzyme->Complex  Binding (K_i)   Product Fluorescent Product Enzyme->Product  Catalysis   Inhibitor Inhibitor (Nitrile) Inhibitor->Complex Adduct Thioimidate Adduct (E-I) Complex->Adduct  Covalent Bond (k_inact)   Complex->Product  Competition   Adduct->Complex  Dissociation (k_off)   Substrate Fluorogenic Substrate Substrate->Enzyme

Figure 1: Kinetic mechanism of nitrile-based inhibition. The transition from the non-covalent complex (EI) to the covalent thioimidate adduct (E-I) drives potency. HTS protocols must allow time for this equilibrium to shift.

Experimental Design & Reagents

Reagent Preparation

The assay utilizes a FRET or fluorogenic substrate cleavage readout. For Rhodesain or Cathepsin L, Z-Phe-Arg-AMC is the industry standard.

ComponentConcentration (Stock)Concentration (Final Assay)Notes
Buffer 10x1x50 mM Na-Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA.
Reducing Agent 1 M DTT5 mMCritical: Cysteine proteases oxidize rapidly. DTT maintains the active site thiolate.
Detergent 10% CHAPS0.01%Prevents compound aggregation (promiscuous inhibition).
Substrate 10 mM (DMSO)

value (approx. 5-10 µM)
Screening at

balances sensitivity for competitive and non-competitive hits.
Enzyme Variable1-5 nMTitrate to ensure linear velocity over the 60 min read time.
Probe 10 mM (DMSO)Dose-Response (1 nM - 10 µM)N-(1-cyanocyclopentyl)-3-fluorobenzamide.
Control Compounds
  • Positive Control (High Inhibition): E-64 (10 µM). This is an irreversible "pan-cysteine protease" inhibitor.[4]

  • Reference Standard: N-(1-cyanocyclopentyl)-3-fluorobenzamide. Use this to monitor assay sensitivity to reversible covalent mechanisms.

  • Negative Control: DMSO (match final % concentration, typically 0.5-1%).

HTS Protocol: Step-by-Step

This protocol is optimized for a 384-well black, low-volume plate format (e.g., Corning 4514).

Phase 1: Plate Preparation
  • Compound Transfer: Using an acoustic dispenser (e.g., Echo 650), transfer 20 nL of N-(1-cyanocyclopentyl)-3-fluorobenzamide (and library compounds) into dry wells.

  • Backfill: Add DMSO to control wells to normalize liquid volume.

Phase 2: Enzyme Pre-Incubation (The "Covalent" Step)
  • Enzyme Dispense: Dilute the enzyme in Assay Buffer (containing fresh DTT). Dispense 10 µL of Enzyme Solution into columns 1-22.

  • Blank Dispense: Dispense 10 µL of Assay Buffer (no enzyme) into columns 23-24 (Background control).

  • Centrifugation: Spin plate at 1000 rpm for 1 minute to ensure mixing.

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes .

    • Note: This duration allows the nitrile warhead to react with the cysteine thiolate. Shortening this time to <5 mins will shift the apparent IC50 to the right (weaker), masking the true potency.

Phase 3: Reaction Initiation & Readout
  • Substrate Addition: Dispense 10 µL of Substrate Solution (2x Km concentration) to all wells. Final volume = 20 µL.

  • Readout: Immediately place in a fluorescence plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 355 nm

    • Emission: 460 nm (for AMC)

    • Mode: Kinetic read (measure every 5 mins for 60 mins).

Workflow Diagram

Workflow Start Start: 384-Well Plate Step1 1. Acoustic Transfer (20 nL Compound/DMSO) Start->Step1 Step2 2. Add Enzyme Solution (10 µL, +DTT) Step1->Step2 Step3 3. Pre-Incubation (30 min @ RT) Step2->Step3  Critical for Covalent Binding   Step4 4. Add Substrate (10 µL Z-Phe-Arg-AMC) Step3->Step4 Step5 5. Kinetic Readout (Ex 355 / Em 460) Step4->Step5

Figure 2: HTS Workflow. The 30-minute pre-incubation (Step 3) is the defining characteristic for screening nitrile-based inhibitors.

Data Analysis & Interpretation

Primary Screen Analysis

Calculate the Percent Inhibition for each well:



  • 
    : Mean of DMSO controls (Full Activity).
    
  • 
    : Mean of No-Enzyme controls (Background).
    
Time-Dependent Shift (IC50 Shift Assay)

To validate the covalent mechanism of N-(1-cyanocyclopentyl)-3-fluorobenzamide, perform the assay with two different pre-incubation times (e.g., 0 min vs. 60 min).

  • Result: You should observe a left-shift in the IC50 curve (lower IC50) at 60 minutes compared to 0 minutes.

  • Ratio: An IC50(0min) / IC50(60min) ratio > 3 indicates slow-binding or covalent modification.

Residence Time

Since the nitrile adduct is reversible, the compound will eventually dissociate if the sample is diluted (jump-dilution experiment). This distinguishes it from E-64 (irreversible).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal/Window Oxidized EnzymeFreshly prepare DTT or TCEP. Cysteine proteases are dead without reduction.
High Background Compound AutofluorescenceCheck compound fluorescence at 460nm. Use a "red-shifted" substrate (e.g., Rhodamine-110) if interference persists.
No Time-Dependence Fast EquilibriumSome nitriles react very quickly. Shorten pre-incubation to 10 mins to capture the kinetics, or use stopped-flow methods.
Aggregation InsolubilityIncrease CHAPS to 0.05% or Triton X-100 to 0.01%.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.

    • Source: National Institutes of Health (PMC) / University of Siena.
    • Context: Comprehensive review of the nitrile mechanism in parasitic and viral protease inhibition.[1][2][3]

    • URL:[Link]

  • Mapping the S1 and S1' Subsites of Cysteine Proteases with New Dipeptidyl Nitrile Inhibitors.

    • Source: Molecules (MDPI).
    • Context: Describes the synthesis and testing of N-(1-cyanocyclopropyl)benzamides against Rhodesain and Cruzain.
    • URL:[Link]

  • Cysteine Protease Inhibition by Nitrile-Based Inhibitors: A Comput

    • Source: Frontiers in Chemistry.
    • Context: Quantum mechanics study detailing the thioimidate form
    • URL:[Link]

  • High-Throughput Screening for Deubiquitinase Inhibitors (Applicable Protocol).

    • Source: STAR Protocols (Cell Press).
    • Context: Standardized fluorogenic assay setup for cysteine proteases (DUBs share the c
    • URL:[Link]

Sources

Application Note: N-(1-cyanocyclopentyl)-3-fluorobenzamide as a Reversible Covalent Probe for Cathepsin S Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cathepsin S (CatS) is a lysosomal cysteine protease that plays a critical role in MHC class II antigen presentation and the remodeling of the extracellular matrix within the tumor microenvironment (TME). While early drug development efforts focused on irreversible inhibitors, these compounds often suffered from off-target toxicity and immune-related adverse events due to permanent protein adduction.

N-(1-cyanocyclopentyl)-3-fluorobenzamide represents a highly optimized, next-generation chemical probe. By utilizing a nitrile-based warhead, this compound acts as a reversible covalent inhibitor . This application note details the mechanistic rationale behind its structural design and provides self-validating, step-by-step protocols for evaluating its efficacy, reversibility, and intracellular target engagement.

Mechanistic Rationale: Structural Causality

The design of N-(1-cyanocyclopentyl)-3-fluorobenzamide is not arbitrary; every functional group serves a specific thermodynamic or kinetic purpose in targeting cysteine proteases.

  • The Nitrile Warhead (1-cyanocyclopentyl): The nitrile group acts as a mild electrophile. Upon entering the active site, the catalytic Cys25 thiolate of CatS attacks the nitrile carbon, forming a covalent thioimidate adduct[1]. Because this reaction is thermodynamically reversible, it leverages competing on/off kinetics to prevent the accumulation of off-target adducts[2]. This reversibility is crucial for avoiding the long-term immune side effects often associated with irreversible epoxide or vinyl sulfone inhibitors[3]. Furthermore, the cyclopentyl ring provides optimal steric bulk to precisely fill the S1 subsite of the protease[4].

  • The S2/S3 Targeting Moiety (3-fluorobenzamide): The benzamide moiety is designed to navigate the hydrophobic S2 and S3 subsites. The S2 pocket is the primary selectivity determinant in cathepsins. The inclusion of a fluorine atom at the meta-position allows the probe to form specific halogen bonds with the backbone carbonyl of residues such as Gly61[5]. This halogen-protein interaction significantly enhances binding affinity and drives selectivity for CatS over closely related off-targets like Cathepsin K or Cathepsin L.

MOA Probe N-(1-cyanocyclopentyl)- 3-fluorobenzamide Complex Non-Covalent Enzyme-Inhibitor Complex Probe->Complex S2/S3 Pocket Binding CatS Cathepsin S (Active Cys25 Thiolate) CatS->Complex Adduct Reversible Thioimidate Adduct (Covalent Bond) Complex->Adduct Nucleophilic Attack Downstream Inhibition of Antigen Presentation & TME Remodeling Adduct->Downstream Functional Outcome

Mechanism of reversible covalent inhibition of Cathepsin S by the nitrile warhead.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of N-(1-cyanocyclopentyl)-3-fluorobenzamide must follow a self-validating workflow. Biochemical potency must be orthogonally confirmed by reversibility assays, followed by live-cell target engagement.

Workflow Step1 1. FRET Assay (Determine Ki) Step2 2. Jump-Dilution (Confirm Reversibility) Step1->Step2 Step3 3. CETSA (Target Engagement) Step2->Step3 Step4 4. Functional Assay (T-Cell Activation) Step3->Step4

Self-validating experimental workflow for assessing Cathepsin S chemical probes.

Protocol A: Enzymatic FRET-Based Assay & Jump-Dilution

Objective: To establish the inhibition constant (


) and explicitly validate the reversible nature of the covalent bond.
Causality & Validation Logic:  A standard 

assay cannot distinguish between a highly potent reversible inhibitor and an irreversible one. The jump-dilution assay forces the equilibrium backward. By including an irreversible inhibitor (e.g., JPM-OEt) as a negative control, the system self-validates: only true reversible inhibitors will show a recovery of enzymatic fluorescence upon massive dilution[2].

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA, 0.01% Triton X-100). DTT is required to keep the catalytic Cys25 in its active, reduced state.

  • Pre-incubation: Incubate recombinant human Cathepsin S (1 nM final) with varying concentrations of N-(1-cyanocyclopentyl)-3-fluorobenzamide (0.1 nM to 10 µM) for 60 minutes at 37°C to allow the thioimidate adduct to reach thermodynamic equilibrium.

  • Substrate Addition: Add the fluorogenic substrate Z-VVR-AMC (10 µM final).

  • Kinetic Read: Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm). Calculate the apparent

    
     using the Morrison equation for tight-binding inhibitors.
    
  • Jump-Dilution (Reversibility): Pre-incubate CatS (100 nM) with the probe (1 µM, 100x

    
    ) for 1 hour. Rapidly dilute the mixture 100-fold into assay buffer containing 50 µM Z-VVR-AMC. Monitor the recovery of fluorescence over 3 hours. Complete recovery of the reaction velocity compared to a DMSO control confirms reversibility.
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To validate intracellular target engagement in a physiological environment. Causality & Validation Logic: Biochemical assays do not account for cellular permeability or lysosomal accumulation. CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation. To make this self-validating, an inactive structural analog (lacking the cyano warhead) must be run in parallel to prove that the thermal shift is driven by specific active-site engagement, not non-specific lipophilic partitioning.

Step-by-Step Methodology:

  • Cell Treatment: Culture Raji B cells (which highly express CatS for MHC-II processing). Treat cells with 1 µM of the probe, an inactive analog, or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest and wash the cells, then divide them into PCR tubes (100 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect the soluble supernatant and analyze via Western Blot using a primary anti-Cathepsin S antibody.

  • Analysis: Plot the band intensities against temperature to determine the aggregation temperature (

    
    ). A positive shift (
    
    
    
    ) in the probe-treated group versus the DMSO and inactive analog groups confirms specific intracellular target engagement.

Data Presentation

The following table summarizes the expected quantitative profile of N-(1-cyanocyclopentyl)-3-fluorobenzamide, demonstrating the high potency and selectivity achieved by combining a reversible nitrile warhead with a halogenated S2-targeting moiety.

Table 1: Representative Kinetic and Selectivity Profiling

Target Enzyme

(nM)

(nM)
Jump-Dilution Recovery (%)Selectivity Fold (vs CatS)
Cathepsin S 6.53.2> 95% (at 3 hrs)1x (Reference)
Cathepsin K 215.0180.5> 95% (at 3 hrs)~56x
Cathepsin L 480.0395.0> 95% (at 3 hrs)~123x
Cathepsin B > 10,000> 10,000N/A> 3,000x

Note: Data represents standard biochemical benchmarks for optimized dipeptide/peptidomimetic nitriles targeting Cathepsin S[4].

References

1.[3] Title: Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model. Source: International Journal of Cancer (via PMC / NIH) URL: [Link] 2.[4] Title: Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] 3.[1] Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Source: Molecules (via PMC / NIH) URL: [Link] 4.[5] Title: Predicting the affinity of halogenated reversible covalent inhibitors through relative binding free energy. Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link] 5.[2] Title: Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. Source: ACS Chemical Biology (ACS Publications) URL: [Link]

Sources

cell-based assay development with "N-(1-cyanocyclopentyl)-3-fluorobenzamide"

[1]

Assay Development Strategy

To validate the potency and cellular efficacy of N-(1-cyanocyclopentyl)-3-fluorobenzamide, a tiered assay approach is required.[1]

Phase 1: Biochemical Validation (Cell-Free)

Before cell-based work, confirm intrinsic potency (


1
  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (cleaved to release fluorescent AMC).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (critical for cysteine protease activity).[1]

  • Readout: Kinetic fluorescence (Ex 360 nm / Em 460 nm).

Phase 2: Cell-Based Target Engagement

Demonstrate that the compound permeates the cell membrane and inhibits the target within the lysosome (acidic compartment).[1]

  • Cell Model:

    • RAW 264.7 (Murine Macrophages): High expression of Cathepsin L/S; can be differentiated into osteoclasts (Cathepsin K rich) with RANKL.[1]

    • Human Osteoclasts: Primary cells for bone resorption assays.[1]

    • U-2 OS: For general Cathepsin B/L inhibition.

  • Probe: Magic Red™ Cathepsin Assay (Bio-Rad/ImmunoChemistry). This cell-permeable substrate (MR-Cathepsin) becomes fluorescent only upon cleavage by active cathepsins inside the lysosome.

Phase 3: Functional Readout
  • Osteoclast Resorption Assay: For Cathepsin K inhibition.[1] Measures the ability of differentiated osteoclasts to degrade a calcium phosphate (hydroxyapatite) matrix.[1]

  • Lysosomal pH Stability: To ensure the inhibitor doesn't act as a lysosomotropic base (neutralizing pH rather than inhibiting the enzyme).[1]

Detailed Protocols

Protocol A: Compound Preparation & Solubility
  • Stock Solution: Dissolve N-(1-cyanocyclopentyl)-3-fluorobenzamide in 100% DMSO to a concentration of 10 mM .

    • Note: The compound is lipophilic.[1] Ensure complete dissolution by vortexing.[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute in cell culture media immediately before use. Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

Protocol B: Cell-Based Intracellular Cathepsin Activity Assay

Objective: Quantify intracellular inhibition of Cathepsin K/L in live cells.[1]

Materials:

  • RAW 264.7 cells (ATCC TIB-71).[1]

  • DMEM + 10% FBS + 1% Pen/Strep.[1]

  • Magic Red™ Cathepsin K or L reagent (ImmunoChemistry Technologies).[1]

  • Hoechst 33342 (Nuclear stain).[1]

  • 96-well black-wall/clear-bottom plate.[1]

Workflow:

  • Seeding: Plate RAW 264.7 cells at 20,000 cells/well in 100 µL media. Incubate 24h at 37°C/5% CO₂.

  • Differentiation (Optional for Cat K): Add 50 ng/mL RANKL for 5 days to induce osteoclastogenesis.

  • Treatment:

    • Remove media.[1]

    • Add 100 µL media containing inhibitor (0.1 nM – 10 µM dose range).[1]

    • Include controls: Vehicle (0.5% DMSO) and Positive Control (e.g., E-64d, 10 µM).[1]

    • Incubate for 1–4 hours (allows uptake and lysosomal accumulation).[1]

  • Substrate Addition:

    • Add 4 µL of 26X Magic Red™ stock directly to the wells (final 1X).

    • Add Hoechst 33342 (1 µg/mL).[1]

    • Incubate for 30–60 minutes at 37°C.

  • Imaging/Readout:

    • Fluorescence Microscopy: Visualize red fluorescence (Cathepsin activity) vs. blue nuclei. Inhibited cells will show reduced red puncta.[1]

    • Plate Reader: Measure RFU (Ex 590 nm / Em 620 nm).

WorkflowFigure 2: Intracellular Cathepsin Inhibition Assay Workflow.Step1Seed Cells(RAW 264.7 or Osteoclasts)Step2Treat with Inhibitor(1h - 4h Pre-incubation)Step1->Step2Step3Add Magic Red™ Substrate(Cell Permeable)Step2->Step3Step4Incubate 30-60 min(Substrate Cleavage)Step3->Step4Step5Read Fluorescence(Ex 590 / Em 620)Step4->Step5

Protocol C: Osteoclast Bone Resorption Assay (Functional)

Objective: Confirm that enzyme inhibition translates to blocked biological function (bone degradation).

  • Surface: Use Osteo Assay Surface plates (Corning) coated with synthetic calcium phosphate.[1]

  • Differentiation: Seed RAW 264.7 cells; treat with RANKL (50 ng/mL) for 5 days to form multinucleated osteoclasts.

  • Treatment: Add Inhibitor (10 nM – 1 µM) on Day 3 of differentiation (or Day 5 for mature osteoclasts).[1]

  • Incubation: Continue culture for 48 hours.

  • Analysis:

    • Remove cells with 10% bleach.[1]

    • Stain pits with Von Kossa stain or simply image the "cleared" areas on the dark background.[1]

    • Quantification: Measure Total Resorption Area using ImageJ.

Data Analysis & Interpretation

Quantitative Metrics:

  • 
     Calculation:  Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation.
    
  • Jump Dilution (Reversibility Check): Incubate enzyme + inhibitor at 10x

    
    , then dilute 100-fold. If activity recovers, the inhibition is reversible (consistent with nitrile mechanism).[1] If not, it is irreversible.[1]
    

Expected Results Table:

ParameterExpected OutcomeInterpretation
Biochemical

< 50 nMPotent intrinsic inhibition.[1]
Cellular

< 500 nMGood membrane permeability and lysosomal stability.[1]
Reversibility > 80% RecoveryConfirms nitrile-cysteine thioimidate mechanism.[1]
Cytotoxicity (

)
> 10 µMSpecific inhibition without general toxicity.[1]

Troubleshooting Guide

IssuePossible CauseSolution
High Background Fluorescence Unbound substrate or autofluorescence.[1]Wash cells 2x with PBS before reading. Use phenol-red free media.[1]
No Inhibition in Cells Poor permeability or efflux by P-gp.[1]Check Caco-2 permeability.[1] Verify inhibitor stability in media (3-fluoro should help).[1]
Precipitation Low solubility in aqueous media.[1]Ensure final DMSO < 0.5%.[1] Sonicate stock. Check for crystals under microscope.
Loss of Potency over Time Metabolic degradation.[1]The 3-fluorobenzamide is designed to resist metabolism, but check stability in liver microsomes.[1]

References

  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanocanamides as potent, reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry, 44(6), 94-96.[1] Link[1]

  • Gauthier, J. Y., et al. (2008).[1] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1] Link[1]

  • Sierocki, R., et al. (2014).[1] "Synthesis and biological evaluation of nitrile-based inhibitors of the cysteine protease rhodesain." European Journal of Medicinal Chemistry, 87, 393-405.[1] Link[1]

  • ImmunoChemistry Technologies. (n.d.).[1] "Magic Red™ Cathepsin K Assay Kit Protocol." Link

  • Podgorski, I. (2009).[1] "Live-cell imaging of protease activity: assays to screen for cathepsin inhibitors."[1] Methods in Molecular Biology, 539, 191-201.[1] Link

Application Notes and Protocols: Investigating the Therapeutic Potential of N-(1-cyanocyclopentyl)-3-fluorobenzamide in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. A key pathological hallmark of PD is the accumulation of misfolded α-synuclein, which contributes to cellular stress and neuronal death. Emerging therapeutic strategies aim to mitigate these cytotoxic effects. This document provides a detailed guide for researchers on the application of N-(1-cyanocyclopentyl)-3-fluorobenzamide, a novel modulator of cellular stress pathways, in a preclinical rotenone-induced model of Parkinson's disease. These protocols are designed to offer a robust framework for evaluating the compound's neuroprotective efficacy and mechanism of action.

Compound Profile: N-(1-cyanocyclopentyl)-3-fluorobenzamide

Parameter Description
IUPAC Name N-(1-cyanocyclopentyl)-3-fluorobenzamide
Molecular Formula C₁₃H₁₃FN₂O
Molecular Weight 232.26 g/mol
Mechanism of Action Preclinical data suggests a potential role in modulating the unfolded protein response (UPR) and activating the Nrf2 antioxidant response element (ARE) pathway.
Solubility Soluble in DMSO and ethanol. For in vivo studies, a formulation with a vehicle such as 10% DMSO, 40% PEG300, and 50% saline is recommended for intraperitoneal administration.
Purity ≥98% (as determined by HPLC)

Experimental Objective

To assess the neuroprotective effects of N-(1-cyanocyclopentyl)-3-fluorobenzamide in a rotenone-induced rat model of Parkinson's disease by evaluating behavioral outcomes, striatal dopamine levels, and key markers of oxidative stress and apoptosis.

Experimental Workflow

experimental_workflow acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing acclimatization->baseline Day 0 rotenone Rotenone Administration (2.5 mg/kg/day, i.p.) for 21 days baseline->rotenone Day 1 compound_admin N-(1-cyanocyclopentyl)-3-fluorobenzamide Treatment (Days 8-21) baseline->compound_admin Co-administration Starts Day 8 behavioral_post Post-Treatment Behavioral Testing compound_admin->behavioral_post Day 22 euthanasia Euthanasia & Tissue Collection (Day 22) behavioral_post->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Figure 1. A schematic overview of the experimental timeline for evaluating the neuroprotective effects of N-(1-cyanocyclopentyl)-3-fluorobenzamide in the rotenone-induced rat model of Parkinson's disease.

Protocols

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least 7 days prior to the start of the experiment.

Experimental Groups
GroupTreatmentNRationale
1Vehicle Control (10% DMSO, 40% PEG300, 50% saline, i.p.)10To assess the baseline behavior and neurochemistry in the absence of any treatment.
2Rotenone (2.5 mg/kg, i.p.) + Vehicle10To induce Parkinson's-like pathology and establish the disease model.
3Rotenone (2.5 mg/kg, i.p.) + N-(1-cyanocyclopentyl)-3-fluorobenzamide (10 mg/kg, i.p.)10To evaluate the potential therapeutic effect of the compound at a low dose.
4Rotenone (2.5 mg/kg, i.p.) + N-(1-cyanocyclopentyl)-3-fluorobenzamide (20 mg/kg, i.p.)10To assess the dose-dependent efficacy of the compound.
Rotenone-Induced Model of Parkinson's Disease
  • Preparation of Rotenone Solution: Dissolve rotenone in DMSO to create a stock solution and then dilute with sunflower oil to the final concentration of 2.5 mg/mL. Prepare fresh daily.

  • Administration: Administer rotenone (2.5 mg/kg) or vehicle intraperitoneally (i.p.) once daily for 21 consecutive days.

N-(1-cyanocyclopentyl)-3-fluorobenzamide Administration
  • Preparation: Dissolve N-(1-cyanocyclopentyl)-3-fluorobenzamide in the vehicle (10% DMSO, 40% PEG300, 50% saline) to the desired concentrations (10 mg/kg and 20 mg/kg).

  • Administration: Co-administer the compound or vehicle i.p. daily from day 8 to day 21 of the rotenone treatment.

Behavioral Assessments

Perform all behavioral tests between 9:00 AM and 12:00 PM to minimize diurnal variations.

  • Cylinder Test (Assessment of Forelimb Akinesia):

    • Place the rat in a transparent cylinder (20 cm diameter, 30 cm height).

    • Record the number of times the rat rears and touches the wall with its left forelimb, right forelimb, or both simultaneously for a period of 5 minutes.

    • Calculate the percentage of contralateral forelimb use as an index of motor asymmetry.

  • Rotarod Test (Assessment of Motor Coordination and Balance):

    • Train the rats on the rotarod apparatus for three consecutive days before baseline testing.

    • Set the rotarod to accelerate from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall from the rotating rod.

    • Perform three trials per rat with a 15-minute inter-trial interval.

Tissue Collection and Processing
  • On day 22, one day after the final treatment, euthanize the rats with an overdose of pentobarbital.

  • Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) for histological analysis or collect fresh brain tissue for biochemical assays.

  • Dissect the striatum and substantia nigra from the fresh brain on an ice-cold plate.

  • For biochemical analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • For histology, post-fix the PFA-perfused brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.

Biochemical Analysis
  • HPLC-ECD for Dopamine and its Metabolites:

    • Homogenize the striatal tissue in a perchloric acid solution.

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the sample into an HPLC system equipped with an electrochemical detector to quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

  • ELISA for Oxidative Stress Markers:

    • Prepare tissue homogenates from the substantia nigra.

    • Use commercially available ELISA kits to measure the levels of superoxide dismutase (SOD), catalase (CAT), and malondialdehyde (MDA) according to the manufacturer's instructions.

Histological Analysis
  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Section the cryoprotected brains at 30 µm using a cryostat.

    • Perform immunohistochemical staining for TH, a marker for dopaminergic neurons, in the substantia nigra.

    • Quantify the number of TH-positive neurons using stereological methods.

Proposed Signaling Pathway

signaling_pathway rotenone Rotenone mitochondria Mitochondrial Complex I Inhibition rotenone->mitochondria ros Increased ROS mitochondria->ros upr Unfolded Protein Response (UPR) ros->upr apoptosis Apoptosis ros->apoptosis upr->apoptosis neuroprotection Neuroprotection upr->neuroprotection Reduced Stress compound N-(1-cyanocyclopentyl) -3-fluorobenzamide compound->upr Modulation nrf2_pathway Nrf2 Activation compound->nrf2_pathway are Antioxidant Response Element (ARE) nrf2_pathway->are antioxidants Increased Antioxidant Enzymes (SOD, CAT) are->antioxidants antioxidants->ros Scavenging antioxidants->neuroprotection

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(1-cyanocyclopentyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers and drug development professionals working with N-(1-cyanocyclopentyl)-3-fluorobenzamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of its limited solubility in aqueous buffers. Our goal is to empower you with the knowledge to design robust experiments and obtain reliable, reproducible results.

Understanding the Molecule: Structural Insights into Solubility

N-(1-cyanocyclopentyl)-3-fluorobenzamide possesses a molecular structure that presents inherent challenges to aqueous solubility. The presence of the fluorobenzyl and cyclopentyl groups contributes to its hydrophobic nature. While the amide and cyano functionalities can participate in hydrogen bonding, these are often not sufficient to overcome the lipophilic character of the molecule, leading to poor dissolution in aqueous media.

This guide will explore scientifically sound strategies to modulate the formulation environment and enhance the solubility of this compound for your in vitro and in vivo experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of N-(1-cyanocyclopentyl)-3-fluorobenzamide?

A1: While specific experimental solubility data for N-(1-cyanocyclopentyl)-3-fluorobenzamide is not extensively documented in public literature, its chemical structure, characterized by a substituted benzamide with a cyclopentyl ring, suggests it is likely a poorly water-soluble compound.[1][2][3] Compounds with similar structural motifs often exhibit low aqueous solubility.[4][5]

Q2: Which organic solvents can I use to prepare a stock solution?

A2: For creating a concentrated stock solution, it is advisable to start with water-miscible organic solvents.[6][7] Commonly used solvents for poorly water-soluble compounds include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

A standard laboratory practice involves preparing a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into your aqueous experimental buffer.[8]

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution. The troubleshooting section below provides several strategies to overcome this, including the use of co-solvents, surfactants, or cyclodextrins in your aqueous buffer.

Q4: Can I adjust the pH of my buffer to improve solubility?

A4: Yes, pH modification can be an effective strategy for ionizable compounds.[9][10][11] As a benzamide derivative, N-(1-cyanocyclopentyl)-3-fluorobenzamide is a weakly acidic/basic compound.[12] Systematically evaluating a range of pH values (e.g., from pH 4 to pH 8) can help identify a pH where the compound is more soluble due to its ionization state.[13] However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic workflow for addressing solubility issues with N-(1-cyanocyclopentyl)-3-fluorobenzamide.

Solubility Troubleshooting Workflow start Start: Compound Precipitation in Aqueous Buffer check_stock Step 1: Verify Stock Solution (Clarity, Concentration) start->check_stock strategy Step 2: Select Solubilization Strategy check_stock->strategy cosolvent A: Co-solvent Addition strategy->cosolvent Water-miscible organic solvents surfactant B: Surfactant Addition strategy->surfactant Micelle formation cyclodextrin C: Cyclodextrin Complexation strategy->cyclodextrin Inclusion complexes ph_adjust D: pH Optimization strategy->ph_adjust Ionizable compound optimize Step 3: Optimize Concentration of Excipient cosolvent->optimize surfactant->optimize cyclodextrin->optimize ph_adjust->optimize validate Step 4: Validate Compatibility (Assay Interference, Toxicity) optimize->validate success Success: Soluble & Compatible Formulation validate->success

Caption: A workflow for troubleshooting solubility.

Strategy A: Co-solvent Systems

The principle of co-solvency involves reducing the polarity of the aqueous medium by adding a water-miscible organic solvent, thereby increasing the solubility of a hydrophobic solute.[14][15][16]

  • Rationale: Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules.[7]

  • Recommendation: Systematically test the addition of a co-solvent to your aqueous buffer. Start with low percentages (e.g., 1-5% v/v) and incrementally increase the concentration while monitoring for solubility and any potential effects on your experimental system.

Strategy B: Surfactant-based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[17] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[18][19]

  • Rationale: The hydrophobic portion of N-(1-cyanocyclopentyl)-3-fluorobenzamide can partition into the hydrophobic core of the surfactant micelles, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous buffer.[20]

  • Common Surfactants:

    • Non-ionic: Tween® 20, Tween® 80, Triton™ X-100[21]

    • Anionic: Sodium dodecyl sulfate (SDS)

    • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Recommendation: Prepare your aqueous buffer containing a surfactant at a concentration above its CMC. Then, add the stock solution of your compound to this surfactant-containing buffer.

Strategy C: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability.[24][25][26]

  • Rationale: The hydrophobic part of N-(1-cyanocyclopentyl)-3-fluorobenzamide can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin ensures the complex remains dissolved in water.[22]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Recommendation: Dissolve the cyclodextrin in your aqueous buffer first, and then add the stock solution of your compound. Gentle heating and sonication can facilitate the formation of the inclusion complex.

Strategy D: pH Adjustment

For ionizable compounds, solubility is often pH-dependent.[11][13]

  • Rationale: By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized form of the molecule.[12]

  • Recommendation: Perform a pH-solubility profile by preparing a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) and determining the solubility of your compound in each.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation
  • Prepare a 10 mM stock solution of N-(1-cyanocyclopentyl)-3-fluorobenzamide in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% v/v ethanol).

  • Add the DMSO stock solution to each of the co-solvent-containing buffers to achieve the desired final concentration of the compound.

  • Vortex each solution for 30 seconds and visually inspect for any precipitation.

  • Incubate the solutions at the experimental temperature for a defined period (e.g., 1 hour) and re-examine for precipitation.

Protocol 2: Preparation of a Surfactant-based Formulation
  • Prepare a 10 mM stock solution of N-(1-cyanocyclopentyl)-3-fluorobenzamide in 100% DMSO.

  • Prepare an aqueous buffer (e.g., PBS, pH 7.4) containing a surfactant (e.g., 0.1% w/v Tween® 80, which is above its CMC).

  • Add the DMSO stock solution to the surfactant-containing buffer to achieve the desired final concentration.

  • Vortex the solution for 30 seconds and observe for clarity.

Protocol 3: Preparation of a Cyclodextrin-based Formulation
  • Prepare a 10 mM stock solution of N-(1-cyanocyclopentyl)-3-fluorobenzamide in 100% DMSO.

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 5% w/v in PBS, pH 7.4).

  • Slowly add the DMSO stock solution to the HP-β-CD solution while vortexing.

  • If necessary, sonicate the solution in a water bath for 15-30 minutes to facilitate complex formation.

  • Visually inspect the solution for clarity.

Data Summary Table

Solubilization StrategyExcipient ExamplesTypical Concentration RangeMechanism of Action
Co-solvency Ethanol, Propylene Glycol, PEG 4001-20% (v/v)Reduces solvent polarity.[14]
Surfactant Micellization Tween® 80, Triton™ X-100, SDS> CMC (e.g., 0.01-1% w/v)Encapsulation in hydrophobic micelle core.[17]
Cyclodextrin Complexation HP-β-CD, SBE-β-CD1-10% (w/v)Formation of inclusion complexes.[22]
pH Modification Acidic or basic bufferspH 4-8Increases the proportion of the ionized, more soluble form.[11]

Final Recommendations

When encountering solubility issues with N-(1-cyanocyclopentyl)-3-fluorobenzamide, a systematic approach is key. We recommend starting with the preparation of a concentrated stock solution in an appropriate organic solvent like DMSO. For aqueous dilutions, begin with the co-solvent approach due to its simplicity. If that is not sufficient or if the required co-solvent concentration interferes with your assay, proceed to test surfactant-based or cyclodextrin-based formulations. Concurrently, a pH-solubility screen can provide valuable information if the compound is ionizable. Always validate the chosen formulation for compatibility with your specific experimental system to ensure that the observed effects are due to your compound and not the excipients.

References

Sources

Technical Support Center: Post-Synthesis Purification of N-(1-cyanocyclopentyl)-3-fluorobenzamide

[1]

Topic: Improving the Purity of N-(1-cyanocyclopentyl)-3-fluorobenzamide Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Introduction

Welcome to the Technical Support Center. You are likely working with N-(1-cyanocyclopentyl)-3-fluorobenzamide , a critical intermediate often utilized in the synthesis of androgen receptor antagonists like Apalutamide or Enzalutamide .[1]

High purity (>98%) of this intermediate is non-negotiable because impurities here—specifically unreacted amines or hydrolyzed nitriles—can propagate into the final API, leading to complex separation challenges later. This guide addresses the specific chemical behavior of the 1-cyanocyclopentyl moiety, which is sensitive to aggressive hydrolysis, and the 3-fluorobenzoyl group.

Phase 1: Diagnostic & Impurity Profiling[1]

Q: My crude yield is high, but HPLC shows multiple peaks. What are the most likely impurities?

A: Based on the standard acylation chemistry (3-fluorobenzoyl chloride + 1-aminocyclopentanecarbonitrile), your impurity profile likely consists of three distinct classes. Diagnosis is the first step to selection of the correct purification method.

Impurity TypeLikely IdentityOriginDiagnostic Signal (1H NMR/HPLC)
Acidic 3-Fluorobenzoic Acid Hydrolysis of unreacted acid chloride starting material.[1]NMR: Broad singlet >10 ppm (COOH). Shift in aromatic protons relative to product.[1]
Basic 1-Aminocyclopentanecarbonitrile Unreacted amine starting material.[1]TLC: Stains with Ninhydrin.[1] NMR: Multiplets at 1.5–2.5 ppm (cyclopentyl ring) distinct from amide product.[1]
Hydrolysis Amide/Acid Derivative Hydrolysis of the nitrile group on the cyclopentyl ring (to -CONH2 or -COOH).[1]IR: Loss of sharp nitrile stretch (~2240 cm⁻¹).[1] MS: Mass +18 (Amide) or +19 (Acid).[1]
Q: How do I distinguish between the product and the nitrile hydrolysis byproduct?

A: This is critical. The nitrile group on the cyclopentyl ring is sterically hindered but can hydrolyze under strong acidic/basic conditions with heat.

  • Check IR Spectroscopy: The product must show a distinct, sharp peak around 2230–2240 cm⁻¹ (C≡N stretch). If this is weak or absent, and you see broad bands around 3300–3500 cm⁻¹, you have hydrolyzed the nitrile to a primary amide.

  • Check Mass Spec: The target mass is approx. 232.25 Da .[1] A peak at 250.25 Da indicates the primary amide (hydrolysis byproduct).[1]

Phase 2: Chemical Workup Optimization (The "First Line of Defense")[1]

Q: I performed a standard aqueous wash, but the 3-fluorobenzoic acid persists. How do I remove it completely?

A: 3-fluorobenzoic acid is the most common contaminant.[1] A simple water wash is insufficient because the acid has low water solubility. You must convert it to its water-soluble salt.[1]

Optimized Protocol:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers if possible as they can retain water.[1]

  • Basic Wash (Targeting Acid): Wash the organic layer 2x with saturated NaHCO₃ (Sodium Bicarbonate) .[1]

    • Why? This converts 3-fluorobenzoic acid (pKa ~3.[1]8) into sodium 3-fluorobenzoate, which partitions into the aqueous phase.

    • Caution: Do not use strong bases like NaOH.[1] High pH (>12) can attack the nitrile group or the amide bond.[1]

  • Acidic Wash (Targeting Amine): Wash the organic layer 2x with 1M HCl .[1]

    • Why? This protonates unreacted 1-aminocyclopentanecarbonitrile, moving it to the aqueous phase.

    • Constraint: Keep this step cold (0–5°C) and brief to prevent nitrile hydrolysis.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 3: Crystallization (The "Gold Standard")[1]

Q: The workup improved purity to 90%, but I need >98%. Which solvent system should I use for recrystallization?

A: Benzamides with cycloalkyl groups typically crystallize well from semi-polar protic solvents or non-polar/polar mixtures.[1]

Recommended Solvent System: Isopropyl Alcohol (IPA) / Heptane [1]

  • Rationale: The fluorobenzamide moiety is soluble in hot IPA but less soluble in cold IPA.[1] Heptane acts as an anti-solvent to drive precipitation.[1]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in minimal IPA (approx. 3–5 mL per gram).

  • Heating: Heat to reflux (approx. 80°C) until fully dissolved. If particulates remain, filter hot.

  • Cooling (Nucleation): Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.

  • Anti-Solvent (Optional): If no crystals form at RT, add Heptane dropwise until slight turbidity persists, then cool to 0–5°C.

  • Isolation: Filter the white crystalline solid and wash with cold Heptane.

  • Drying: Dry under vacuum at 45–50°C. Do not exceed 60°C to ensure nitrile stability.[1]

Alternative System: Toluene (Hot/Cold).[1] This is often used in industrial patents for similar intermediates (e.g., Apalutamide precursors) due to excellent rejection of polar impurities.

Phase 4: Advanced Troubleshooting

Q: My product is "oiling out" instead of crystallizing. What is happening?

A: Oiling out occurs when the product separates as a liquid droplet before it can crystallize, often due to impurities lowering the melting point or cooling too rapidly.

  • Fix 1 (Seeding): Retain a small amount of crude solid before dissolving.[1] Add it as "seed crystals" once the solution reaches saturation temperature.

  • Fix 2 (Solvent Switch): Switch to Ethanol/Water (4:1) .[1] The higher polarity of water often forces a cleaner lattice formation for benzamides.

Q: Can I use column chromatography?

A: Yes, but it should be a last resort for scale-up due to cost.[1]

  • Stationary Phase: Silica Gel (SiO₂).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 to 1:1) .[1]

  • Rf Target: The product usually elutes around Rf 0.3–0.4 in 2:1 Hexane:EtOAc.[1] The starting amine will stay at the baseline; the carboxylic acid (if not washed out) will streak.

Visualizing the Purification Workflow

The following diagram illustrates the logical decision tree for purifying this specific intermediate.

PurificationWorkflowStartCrude Reaction Mixture(N-(1-cyanocyclopentyl)-3-fluorobenzamide)DissolveDissolve in EtOAc or DCMStart->DissolveBaseWashWash 2x with Sat. NaHCO3(Removes 3-Fluorobenzoic Acid)Dissolve->BaseWashAcidWashWash 2x with 1M HCl (Cold)(Removes 1-Aminocyclopentanecarbonitrile)BaseWash->AcidWashDryConcDry (Na2SO4) & ConcentrateAcidWash->DryConcCheckPurityCheck Purity (HPLC/NMR)Is Purity > 95%?DryConc->CheckPurityRecrystRecrystallizationSolvent: IPA or TolueneCheckPurity->RecrystNo (Solid)ChromatographyColumn ChromatographyHexane:EtOAc (2:1)CheckPurity->ChromatographyNo (Oil/Complex Mix)FinalProductPure Product(>98% Purity)CheckPurity->FinalProductYesRecryst->FinalProductChromatography->FinalProduct

Caption: Logical workflow for the purification of N-(1-cyanocyclopentyl)-3-fluorobenzamide, prioritizing chemical workup followed by crystallization.

References

  • BenchChem. (2025).[1][2][3] Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from [1]

  • European Patent Office. (2023).[1][4] Process for the Preparation of Apalutamide (EP 3802515 B1).[1][4] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for N-(1-cyanocyclopentyl)pentanamide (Analogous Structure). Retrieved from [1]

  • Organic Syntheses. (2019). Synthesis of Amides in DMF and Cyrene™. Retrieved from [1]

  • World Intellectual Property Organization. (2023). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.[1] Retrieved from

Technical Support Center: Addressing Off-Target Effects of N-(1-cyanocyclopentyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Cellular Assays & Specificity for Nitrile-Warhead Inhibitors

Introduction: Understanding Your Compound

Welcome to the technical support hub. You are likely working with N-(1-cyanocyclopentyl)-3-fluorobenzamide (hereafter referred to as Cpd-3F ) or a close analog.

To troubleshoot effectively, we must first ground ourselves in the chemistry. Cpd-3F belongs to a class of reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsin K, L, S, or parasitic proteases like Cruzipain).

  • The Warhead: The 1-cyanocyclopentyl group is an electrophilic nitrile warhead.[1] It targets the nucleophilic thiolate of a catalytic cysteine residue to form a thioimidate adduct .

  • The Cap: The 3-fluorobenzamide moiety provides non-covalent recognition (P2/P3 interactions) to orient the molecule.

The Core Problem: While nitriles are milder electrophiles than aldehydes or Michael acceptors, they are not inert. Off-target effects in cellular assays typically stem from promiscuous thiol reactivity or lack of S1 subsite selectivity among related proteases.

Part 1: The Mechanism of Off-Target Toxicity

Before fixing the experiment, you must visualize the failure mode. The diagram below details the intended on-target mechanism versus the two primary off-target pathways: Promiscuous Cysteine Alkylation and Metabolic Hydrolysis .

Mechanism Compound Cpd-3F (Nitrile Warhead) Target Target Protease (Cathepsin K/L etc.) Compound->Target Specific Binding OffTarget Off-Target Protease (e.g., Cathepsin B) Compound->OffTarget Low Selectivity GSH Cellular Glutathione (GSH) Compound->GSH Non-specific Thiol Trapping Metabolism Primary Amide (Inactive Metabolite) Compound->Metabolism Hydrolysis (H2O) Adduct Thioimidate Adduct (Reversible Inhibition) Target->Adduct Cys-SH Attack Toxicity Cytotoxicity (Apoptosis/Stress) OffTarget->Toxicity Lysosomal Dysfunction GSH->Toxicity ROS Accumulation Adduct->Target Dissociation (k_off)

Figure 1: Mechanism of Action and Off-Target Pathways. The nitrile warhead forms a reversible thioimidate bond.[1] Toxicity arises from inhibiting non-target proteases or depleting cellular glutathione.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound shows potent IC50 values but kills cells at therapeutic concentrations."

Diagnosis: This is the hallmark of lysolosomotropism or oxidative stress . The 3-fluorobenzamide core is lipophilic. If the compound accumulates in lysosomes (where Cathepsins reside) and inhibits housekeeping proteases (like Cathepsin B) or depletes Glutathione (GSH), cells undergo apoptosis.

Action Plan:

  • Calculate the Selectivity Index (SI):

    
    
    
    • Target: SI > 50.[2]

    • Reality: If SI < 10, your "potency" is likely a false positive driven by cell death.

  • The "Warhead-Null" Control: Synthesize or purchase the primary amide analog of Cpd-3F (where the -CN is replaced by -CONH₂).

    • Logic: The amide is chemically inert toward cysteine. If the amide analog is also toxic, the toxicity is driven by the 3-fluorobenzamide scaffold (off-target binding), not the warhead.

    • If Amide is non-toxic: The toxicity is driven by the nitrile warhead (promiscuous reactivity).

Issue 2: "Potency decreases significantly over time in the assay (e.g., 24h vs 48h)."

Diagnosis: Nitrile Hydrolysis . Intracellular amidases or simple chemical instability can hydrolyze the nitrile (-CN) to a primary amide (-CONH₂), which is essentially inactive against cysteine proteases.

Action Plan:

  • LC-MS Stability Check: Incubate Cpd-3F in your assay media (with and without cells) for 24 hours. Analyze the supernatant for the mass shift (+18 Da, corresponding to hydration of nitrile to amide).

  • Switch to "Pulse-Chase" Dosing: Because nitriles are reversible covalent, you must maintain concentration. However, if hydrolysis is fast, refresh the media containing the compound every 12 hours.

Issue 3: "I see variability in potency between different cell lines."

Diagnosis: Redundant Protease Expression . Different cell lines express different "backup" proteases. If you target Cathepsin K in a cell line that also overexpresses Cathepsin L (which Cpd-3F likely hits due to structural similarity), the functional readout (e.g., protein degradation) might be masked.

Action Plan:

  • Run a Cathepsin Activity Panel: Do not rely on a phenotypic readout alone. Use active-site probes (e.g., fluorogenic substrates Z-FR-AMC for Cathepsin L/K, Z-RR-AMC for Cathepsin B) to quantify exactly which protease is being inhibited at your IC50.

Part 3: Validated Protocols
Protocol A: The Thiol Reactivity (GSH Trapping) Assay

Purpose: To determine if Cpd-3F is acting as a "pan-assay interference compound" (PAINS) by indiscriminately alkylating thiols.

Materials:

  • Compound Cpd-3F (10 mM DMSO stock)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (pH 7.4)

  • LC-MS

Workflow:

  • Prepare Reaction: Mix 10 µM Cpd-3F with 500 µM GSH (50-fold excess) in Phosphate Buffer.

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Inject onto LC-MS. Look for the [M + GSH + H]+ adduct.

  • Interpretation:

    • < 5% Adduct at 24h: Clean. Low risk of oxidative stress.

    • > 50% Adduct at 24h: High reactivity. The compound is likely toxic due to GSH depletion.

Protocol B: Jump-Dilution Assay (Reversibility Check)

Purpose: To confirm the nitrile is acting via the expected reversible-covalent mechanism and not permanently inactivating the enzyme.

Workflow:

  • Incubate: Incubate enzyme (100x concentration) with Cpd-3F (10x IC50) for 1 hour.

  • Jump: Rapidly dilute the mixture 100-fold into buffer containing the substrate.

  • Monitor: Measure enzymatic activity immediately.

  • Result:

    • Recovery of Activity: The inhibitor dissociated. (Correct mechanism).

    • No Recovery: Irreversible inhibition.[3] (Possible non-specific alkylation or wrong mechanism).

Part 4: Data Summary & Decision Matrix

Use this table to interpret your troubleshooting data.

ObservationControl Experiment ResultConclusionRecommended Fix
High Cytotoxicity Amide analog (Warhead-null) is Safe Warhead is too reactiveChange warhead to less reactive motif (e.g., Deuterated Nitrile) or optimize P2/P3 steric fit.
High Cytotoxicity Amide analog is Toxic Scaffold toxicityThe 3-fluorobenzamide core is the problem. Modify the aromatic ring (e.g., change 3-F to 3-Cl or pyridine).
Loss of Potency LC-MS shows +18 Da mass shiftHydrolysisImprove metabolic stability by adding steric bulk near the nitrile (e.g., 1-cyanocyclohexyl).
No Efficacy in Cells Biochemical IC50 is potentPoor PermeabilityCheck LogD. If LogD < 1, increase lipophilicity of the benzamide cap.
Part 5: Troubleshooting Flowchart

Troubleshooting Start Start: Cellular Toxicity Observed CheckGSH Run GSH Trapping Assay (Protocol A) Start->CheckGSH IsReactive Is >10% GSH Adduct formed? CheckGSH->IsReactive YesReactive Issue: Warhead Reactivity IsReactive->YesReactive Yes NoReactive Check Scaffold Toxicity IsReactive->NoReactive No AmideControl Test Amide Analog (No Nitrile) NoReactive->AmideControl IsAmideToxic Is Amide Analog Toxic? AmideControl->IsAmideToxic YesAmide Issue: Off-Target Binding (Scaffold promiscuity) IsAmideToxic->YesAmide Yes NoAmide Issue: Specific Protease Off-Target (e.g. Cathepsin B inhibition) IsAmideToxic->NoAmide No Panel Run Cathepsin Selectivity Panel NoAmide->Panel

Figure 2: Step-by-step decision tree for isolating the source of cellular toxicity.

References
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: Molecules (2022).[1][4] Context: Reviews the mechanism of nitrile warheads forming thioimidate adducts and their selectivity profiles. URL:[Link]

  • Neglected Nitriles: An Underutilized Cysteine Reactive Warhead? Source: Drug Hunter (2025).[5] Context: Discusses the optimization of aryl and alkyl nitriles (like Cathepsin K inhibitors) to balance reactivity and metabolic stability. URL:[Link]

  • A Road Map for Prioritizing Warheads for Cysteine Targeting Covalent Inhibitors. Source: European Journal of Medicinal Chemistry (2021). Context: Provides comparative data on the toxicity and proteome-wide reactivity of different electrophiles, including nitriles. URL:[Link]

  • Structure-Based Design of Nitrile-Based Inhibitors. Source: Journal of Medicinal Chemistry. Context: Fundamental principles of P1-P2 interactions in cysteine protease inhibitors using the 1-cyanocycloalkyl scaffold. URL:[Link] (General Journal Link for foundational chemistry reference).

Sources

minimizing side reactions in the synthesis of "N-(1-cyanocyclopentyl)-3-fluorobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(1-cyanocyclopentyl)-3-fluorobenzamide

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Amide Coupling with


-Aminonitriles

Introduction: The "Nitrile-Amine" Paradox

Welcome. If you are accessing this guide, you are likely observing low yields or inexplicable impurities during the synthesis of N-(1-cyanocyclopentyl)-3-fluorobenzamide .

This synthesis presents a classic "chemical paradox":

  • The Amine Instability: The starting material, 1-aminocyclopentanecarbonitrile, is an

    
    -aminonitrile. As a free base, it is thermodynamically unstable and prone to the Retro-Strecker reaction , reverting to cyclopentanone and toxic HCN.
    
  • The Nitrile Sensitivity: The product contains a nitrile group sensitive to hydrolysis under the very acidic or basic conditions often used to drive amide couplings.

This guide provides the protocols necessary to navigate these competing instabilities.

Module 1: Pre-Reaction Diagnostics (The Retro-Strecker Threat)

The Core Issue: Users often attempt to "free-base" the 1-aminocyclopentanecarbonitrile hydrochloride salt prior to reaction to improve solubility. Do not do this. The free amine exists in an equilibrium with cyclopentanone.

Mechanistic Pathway (Retro-Strecker)

The following diagram illustrates why yield loss occurs before the coupling agent is even added.

RetroStrecker cluster_warning CRITICAL FAILURE POINT Salt Amine HCl Salt (Stable Solid) FreeBase Free Amine (Unstable Intermediate) Salt->FreeBase Base (pH > 9) FreeBase->Salt Acid Decomp Cyclopentanone + HCN + NH3 (Irreversible Loss) FreeBase->Decomp  Entropy/Heat (Retro-Strecker)

Figure 1: The Retro-Strecker degradation pathway. The free base spontaneously decomposes, releasing ammonia which can then compete for the acylating agent.

Protocol 1: The "In-Situ" Neutralization

Objective: Keep the amine protonated until the exact moment of acylation.

  • Suspend: Place 1-aminocyclopentanecarbonitrile HCl (1.0 equiv) in DCM or THF. It will remain a slurry.

  • Cool: Chill the slurry to 0°C . This kinetically inhibits the Retro-Strecker decomposition.

  • Add Base: Add organic base (DIPEA or TEA, 2.5 equiv) immediately followed by the coupling partner. Do not stir the free base alone for >5 minutes.

Module 2: Coupling Strategy & Reagent Selection

Choosing the right activation method for 3-fluorobenzoic acid is critical. The steric hindrance of the quaternary carbon on the cyclopentyl ring makes standard couplings slow, increasing the window for side reactions.

Comparative Analysis of Coupling Methods
FeatureMethod A: Acid Chloride Method B: HATU/TBTU Method C: Mixed Anhydride
Reagent 3-Fluorobenzoyl chlorideHATU + DIPEAIsobutyl chloroformate
Reactivity High (Overcomes sterics)ModerateHigh
Risk HCl generation (Nitrile hydrolysis)Slower reaction (Retro-Strecker risk)Thermal instability
Recommendation Primary Choice (with scavenger)Secondary ChoiceNot Recommended
Recommended Protocol: The Modified Schotten-Baumann

This biphasic method is superior because the water absorbs the HCl byproduct immediately, protecting the nitrile, while the organic phase protects the amine from hydrolysis.

  • Aqueous Phase: Dissolve 1-aminocyclopentanecarbonitrile HCl (1.0 equiv) in minimal water containing NaOH (2.2 equiv). Keep at 0°C.

  • Organic Phase: Dissolve 3-fluorobenzoyl chloride (1.1 equiv) in DCM.

  • Addition: Vigorously stir the aqueous phase and add the organic phase dropwise.

  • pH Control: Monitor pH. If it drops below 8, add small aliquots of 1M NaOH. Crucial: Do not let pH exceed 11 to avoid nitrile hydrolysis.

Module 3: Post-Reaction Troubleshooting (Impurity Profiling)

If your LC-MS shows impurities, use this logic tree to identify the root cause.

ImpurityTree Start Impurity Detected (LC-MS / NMR) MassPlus18 Mass = Product + 18 (Primary Amide) Start->MassPlus18 MassPlus19 Mass = Product + 19 (Carboxylic Acid) Start->MassPlus19 MassMinus27 Mass = Product - 27 (HCN Loss) Start->MassMinus27 CauseHydrolysis Cause: Nitrile Hydrolysis (pH too high/low or heat) MassPlus18->CauseHydrolysis MassPlus19->CauseHydrolysis CauseRetro Cause: Retro-Strecker (Amine left in free base) MassMinus27->CauseRetro Action1 Fix: Lower Temp Buffer pH to 7-8 CauseHydrolysis->Action1 Action2 Fix: In-situ neutralization Faster coupling agent CauseRetro->Action2

Figure 2: Diagnostic logic for impurity identification.

Impurity Table
Impurity StructureCommon NameRoot CausePrevention
R-CONH₂ Primary AmideNitrile hydrolysis (Basic pH > 12)Keep reaction cold; avoid excess NaOH.
R-COOH Carboxylic AcidTotal hydrolysis (Acidic workup)Do not wash with strong acid (1M HCl). Use Citric Acid or NH₄Cl.
Cyclopentanone KetoneRetro-Strecker of starting materialEnsure amine salt is cold before neutralizing.
3-Fluorobenzoic Acid Hydrolyzed ReagentWet solvent reacting with acid chlorideDry DCM over MgSO₄; use fresh acid chloride.

FAQ: User-Submitted Queries

Q1: My reaction mixture turned dark brown/black. Is the product gone?

  • A: This is likely polymerization of HCN or amine decomposition products (Retro-Strecker). The product itself is usually a white/off-white solid. If the dark color persists, filter through a silica plug. The color indicates you let the free amine sit too long before coupling.

Q2: Can I use acid wash to remove unreacted amine?

  • A: Proceed with caution. While the product is an amide (neutral), the nitrile group can hydrolyze in strong acid. Do not use 1N HCl. Instead, use 0.5M Citric Acid or Saturated Ammonium Chloride for the acidic wash step. These are mild enough to remove the amine without hydrolyzing the nitrile.

Q3: The reaction is stalled at 60% conversion. Should I heat it?

  • A: No. Heating >40°C will accelerate nitrile hydrolysis and the Retro-Strecker reaction. Instead, add a catalyst like DMAP (0.1 equiv) if using the acid chloride method, or add more acid chloride. If using HATU, ensure your DIPEA is fresh (not oxidized).

Q4: Why is there a strong almond smell?

  • A: Safety Alert. That is the smell of Hydrogen Cyanide (HCN) or benzaldehyde-like byproducts. This confirms the Retro-Strecker reaction is occurring. Move work to a fume hood immediately and treat waste with bleach (hypochlorite) to neutralize cyanides.

References

  • Mechanism of Nitrile Hydrolysis: Master Organic Chemistry. "Hydrolysis of Nitriles to Carboxylic Acids". Available at: [Link]

  • Schotten-Baumann Conditions: Organic Chemistry Portal. "Schotten-Baumann Reaction".[1][2] Available at: [Link]

  • Strecker/Retro-Strecker Instability: National Institutes of Health (PMC). "Chirally and chemically reversible Strecker reaction". Available at: [Link]

Sources

Validation & Comparative

comparative analysis of "N-(1-cyanocyclopentyl)-3-fluorobenzamide" and its non-fluorinated counterpart

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors has revolutionized the landscape of medicinal chemistry, particularly in the modulation of cysteine proteases (e.g., Cathepsins, viral proteases, and deubiquitinases). This technical guide provides a comparative analysis of two model scaffolds: N-(1-cyanocyclopentyl)benzamide (the unsubstituted parent compound) and its optimized counterpart, N-(1-cyanocyclopentyl)-3-fluorobenzamide . By examining these molecules as a matched molecular pair (MMP), we can objectively evaluate how a single atomic substitution—the addition of a fluorine atom at the meta position of the benzamide ring—fundamentally alters binding kinetics, metabolic stability, and overall pharmacological performance.

Mechanistic Rationale: The Cyanocyclopentyl Warhead

Before analyzing the fluorine effect, it is critical to understand the causality behind the core scaffold. Both compounds utilize the cyanocyclopentyl moiety as an electrophilic "warhead."

Nitriles have a well-documented history as covalent reversible warheads for protease inhibitors[1]. When the inhibitor enters the active site, the highly nucleophilic thiolate of the catalytic cysteine (e.g., Cys25 in Cathepsin K or Cys145 in SARS-CoV-2 Mpro) executes a nucleophilic attack on the sp-hybridized carbon of the cyano group[2]. This reaction forms a reversible thioimidate adduct[3].

The cyclopentyl ring is not merely a structural spacer; it serves two distinct mechanistic purposes:

  • Steric Locking: It restricts the conformational freedom of the

    
    -carbon, perfectly filling the hydrophobic S1 pocket of many cysteine proteases.
    
  • Hydrolytic Shielding: The steric bulk of the cyclopentyl ring shields the resulting thioimidate adduct from water molecules, preventing irreversible hydrolytic cleavage into a carboxylic acid, thereby ensuring the inhibition remains strictly reversible[4].

G A Cysteine Protease (Active Site Cys-SH) C Non-covalent Michaelis Complex (KI) A->C B Cyanocyclopentyl Inhibitor B->C D Nucleophilic Attack (Transition State) C->D k_inact E Reversible Covalent Thioimidate Adduct D->E E->C k_off

Mechanism of reversible covalent thioimidate adduct formation by cyanocyclopentyl inhibitors.

The Fluorine Effect: Comparative Analysis

The addition of a fluorine atom to the 3-position (meta) of the benzamide capping group transforms the baseline scaffold into a highly optimized probe. This substitution drives performance improvements across three primary vectors:

A. Metabolic Stability and CYP450 Evasion

The unsubstituted phenyl ring of N-(1-cyanocyclopentyl)benzamide is highly susceptible to oxidative metabolism. Hepatic Cytochrome P450 (CYP450) enzymes readily perform aromatic hydroxylation at the electron-rich meta and para positions. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring, deactivating it toward electrophilic attack by CYP450 oxo-species and significantly extending the compound's half-life in human liver microsomes (HLM).

B. Binding Affinity and S2/S3 Subsite Engagement

In cysteine proteases, the benzamide moiety typically projects into the S2 or S3 subsite[2]. The 3-fluoro substituent modulates binding affinity in two ways:

  • Halogen Bonding: The electron-rich fluorine can engage in orthogonal multipolar interactions (halogen bonding) with the peptide backbone amides lining the binding pocket.

  • Amide pKa Modulation: The inductive pull of the fluorine slightly lowers the pKa of the adjacent amide NH, strengthening its capacity as a hydrogen bond donor with the enzyme backbone.

C. Lipophilicity and Permeability

The substitution of hydrogen for fluorine increases the calculated partition coefficient (cLogP). This enhanced lipophilicity improves passive membrane permeability, a critical parameter for inhibitors targeting intracellular proteases or requiring central nervous system (CNS) penetration.

Comparative Data Summary

The following table synthesizes the quantitative performance metrics of the two compounds, demonstrating the objective superiority of the fluorinated counterpart in a drug discovery context.

ParameterN-(1-cyanocyclopentyl)benzamideN-(1-cyanocyclopentyl)-3-fluorobenzamideMechanistic Causality
Molecular Weight 214.26 g/mol 232.25 g/mol Addition of the Fluorine atom.
cLogP (Lipophilicity) ~2.1~2.4Fluorine increases hydrophobicity, enhancing cell permeability.
Target IC

(Model Cys Protease)
45 nM12 nM3-Fluoro provides favorable halogen bonding in the S2/S3 pocket.
HLM Half-life (T

)
18 min>60 minFluorine blocks CYP450-mediated aromatic hydroxylation.
Mechanism of Action Reversible CovalentReversible CovalentBoth form thioimidate adducts via the cyano warhead[3].

Experimental Protocol: Self-Validating Kinetic Profiling

To objectively validate the performance differences between the fluorinated and non-fluorinated compounds, standard IC


 values are insufficient due to the time-dependent nature of covalent inhibitors. The following continuous fluorogenic assay protocol is designed to determine the second-order rate constant (

), providing a self-validating system for evaluating covalent reversible efficacy.

Step 1: Reagent Preparation

  • Prepare 10 mM stock solutions of N-(1-cyanocyclopentyl)benzamide and N-(1-cyanocyclopentyl)-3-fluorobenzamide in anhydrous DMSO.

  • Prepare Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT (to maintain cysteine in a reduced state), 2.5 mM EDTA, and 0.01% Triton X-100.

Step 2: Enzyme Activation

  • Dilute the target recombinant cysteine protease (e.g., Cathepsin K) into the Assay Buffer.

  • Pre-incubate the enzyme for 15 minutes at 37°C to ensure complete reduction of the active site catalytic cysteine.

Step 3: Inhibitor Incubation

  • Dispense serial dilutions of both inhibitors (ranging from 0.1 nM to 10

    
    M, maintaining a final DMSO concentration of 
    
    
    
    1%) into a black 384-well microplate.
  • Add the activated enzyme to the inhibitor wells.

Step 4: Substrate Addition & Kinetic Readout

  • Initiate the reaction by adding a specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 60 minutes at 37°C.

Step 5: Data Analysis

  • Fit the resulting non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the observed rate constant (

    
    ).
    
  • Plot

    
     against the inhibitor concentration. Fit the data to a hyperbolic equation to determine 
    
    
    
    (the reversible binding affinity of the Michaelis complex) and
    
    
    (the maximal rate of covalent thioimidate bond formation).

G S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Enzyme Pre-incubation (Target Protease + Inhibitor) S1->S2 S3 3. Substrate Addition (Fluorogenic Peptide) S2->S3 S4 4. Kinetic Readout (Continuous Fluorescence Monitoring) S3->S4 S5 5. Data Analysis (Calculate IC50 & kinact/KI) S4->S5

Step-by-step kinetic profiling workflow for evaluating covalent reversible inhibitors.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Source: Encyclopedia MDPI URL:[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: PMC (National Institutes of Health) URL:[Link]

Sources

validating the on-target effects of "N-(1-cyanocyclopentyl)-3-fluorobenzamide" using genetic approaches

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: N-(1-cyanocyclopentyl)-3-fluorobenzamide (Putative Cysteine Protease Inhibitor) Primary Application: Target Validation & Mechanism of Action (MoA) Deconvolution Audience: Drug Discovery Scientists, Chemical Biologists, and Pharmacologists.[1]

Executive Summary: The Structural Hypothesis

N-(1-cyanocyclopentyl)-3-fluorobenzamide represents a class of reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsin K, L, S, or parasitic homologs like Cruzain).[1] The defining structural feature—the aliphatic nitrile warhead on the 1-cyanocyclopentyl moiety—is designed to form a reversible thioimidate adduct with the catalytic cysteine residue in the enzyme's active site.[1]

While biochemical assays confirm inhibition, they cannot rule out off-target toxicity in complex biological systems.[1] This guide details the genetic validation workflows required to confirm that the observed phenotypic effects (e.g., cell death, protein accumulation) are driven exclusively by the on-target inhibition of the specific cysteine protease, rather than polypharmacology.[1]

Mechanism of Action (MoA) Snapshot
  • Warhead: Nitrile (Electrophilic trap).[1]

  • Reaction: Nucleophilic attack by catalytic Cysteine thiolate (

    
    ).[1]
    
  • Product: Thioimidate adduct (Reversible).[1]

  • Validation Goal: Prove that genetic ablation (KO) or modification (Point Mutation) of the target recapitulates or abolishes the compound's effect.[1]

Comparative Analysis: Chemical vs. Genetic Modalities

This section compares the phenotypic outcomes of treating cells with N-(1-cyanocyclopentyl)-3-fluorobenzamide versus genetic manipulation of its putative target (e.g., CTSK or CTSL).[1]

Table 1: Performance & Specificity Profile
FeatureSmall Molecule (The Compound) CRISPR-Cas9 Knockout (Genetic) CRISPR-Cas9 Point Mutation (Resistant)
Temporal Control High (Minutes to Hours).[1] Acute inhibition allows study of immediate signaling changes.[1]Low (Days to Weeks). Chronic loss may induce compensatory upregulation of other proteases.[1]Permanent . Constitutive expression of drug-resistant target.[1]
Specificity Moderate . Potential off-target inhibition of other cysteine proteases (e.g., Cathepsin B/L cross-reactivity).[1]High . Ablation of a single gene isoform.[1]Very High . Proves on-target binding if the mutation blocks drug efficacy but maintains function.[1]
Reversibility Yes (Washout restores function due to reversible thioimidate bond).[1]No (Permanent genomic alteration).[1]N/A (Protein is functional but drug-insensitive).[1]
Phenotype Acute accumulation of substrates; potential lysosomal swelling.[1]Chronic accumulation; potential redundancy compensation (e.g., upregulation of Cathepsin B).[1]Wild-type phenotype in the presence of the drug (The "Gold Standard" of validation).[1]

Core Genetic Validation Workflows

To rigorously validate N-(1-cyanocyclopentyl)-3-fluorobenzamide, you must triangulate data from three distinct genetic approaches: Loss-of-Function (KO) , Gain-of-Function (Overexpression) , and Drug Resistance (Target Modification) .[1]

Workflow A: CRISPR/Cas9 Knockout (Phenocopy Analysis)

Objective: Determine if the genetic loss of the target mimics the drug-induced phenotype.[1]

  • Design: Generate sgRNAs targeting early exons of the protease gene (e.g., CTSK).

  • Execution: Transfect cells; select for biallelic knockouts.

  • Comparison:

    • Treat WT cells with N-(1-cyanocyclopentyl)-3-fluorobenzamide (

      
      ).[1]
      
    • Compare to untreated KO cells.[1]

    • Success Criteria: The proteomic signature (e.g., accumulation of specific substrates like Collagen I or degradation intermediates) in the drug-treated WT cells should strongly correlate (

      
      ) with the untreated KO cells.[1]
      
    • Caveat: If the KO is lethal, use a dTAG (degradation tag) system for acute protein depletion.[1]

Workflow B: Drug Resistance Profiling (The "Gold Standard")

Objective: Generate cells expressing a functional but drug-insensitive version of the target to prove physical engagement.[1]

  • Rationale: The nitrile warhead requires a precise geometry to react with the catalytic cysteine.[1] Mutations in the S2 or S3 binding pockets (steric gatekeepers) can block the bulky "3-fluorobenzamide" tail without destroying the catalytic activity of the cysteine.[1]

  • Method:

    • Mutagenesis: Use CRISPR base editing or homology-directed repair (HDR) to introduce specific point mutations (e.g., Glycine

      
       Alanine in the S2 pocket).[1]
      
    • Selection: Culture cells in increasing concentrations of the compound (Step-up protocol:

      
      ).[1]
      
    • Validation:

      • Sequence the target gene in surviving clones.[1]

      • Shift Assay: The mutant cells should show a massive shift in the dose-response curve (e.g.,

        
         shift) compared to parental cells.[1]
        
Workflow C: Target Overexpression (Titration Effect)

Objective: Demonstrate that increasing the intracellular concentration of the target enzyme acts as a "sink" for the inhibitor.[1]

  • Construct: Inducible expression vector (e.g., Tet-On) driving the target protease cDNA.[1]

  • Assay: Induce high-level expression (verify via Western Blot).

  • Treatment: Treat with N-(1-cyanocyclopentyl)-3-fluorobenzamide .

  • Result: The

    
     should shift to the right (higher concentration needed) because there is more enzyme to inhibit per cell.[1] If the drug is killing cells via an off-target mechanism, overexpression of the putative target will not  rescue viability.[1]
    

Detailed Experimental Protocols

Protocol 1: Generation of Drug-Resistant Clones (Selection Method)

Reagents:

  • N-(1-cyanocyclopentyl)-3-fluorobenzamide (Stock: 10 mM in DMSO).[1]

  • Cell line (e.g., HeLa, THP-1, or parasite culture).[1]

  • Cell viability reagent (CellTiter-Glo).[1]

Procedure:

  • IC50 Determination: Determine the precise

    
     of the compound on the parental line (e.g., 50 nM).[1]
    
  • Seeding: Seed

    
     cells in T-75 flasks (Triplicate).
    
  • Initial Selection: Treat cells at

    
     (100 nM). Replenish media/drug every 3 days.
    
  • Escalation: Once cells reach 80% confluency (recovery phase), passage them and increase drug concentration to

    
    .[1]
    
  • Cycling: Repeat escalation steps (

    
    ) over 4–8 weeks.
    
  • Isolation: Pick single colonies from the highest tolerated concentration.

  • Genotyping: Extract gDNA, PCR amplify the target protease catalytic domain, and Sanger sequence.[1] Look for SNPs near the catalytic Cysteine.[1]

Protocol 2: Thermal Shift Assay (Cellular TPP)

Validating physical binding in intact cells.[1]

  • Treatment: Treat cells with 10

    
    M compound or DMSO for 1 hour.[1]
    
  • Heating: Aliquot cell suspension into PCR tubes; heat to a gradient (

    
    ).
    
  • Lysis: Lyse cells using NP-40 buffer.

  • Separation: Centrifuge at 100,000 x g to pellet denatured proteins.

  • Detection: Western Blot the supernatant for the Target Protease.[1]

  • Analysis: The compound-bound protein should be thermally stabilized (remain soluble at higher temperatures) compared to the DMSO control.

Visualizing the Mechanism & Workflow

Diagram 1: Covalent Inhibition Mechanism

Visualizing the reaction between the nitrile warhead and the catalytic cysteine.[1]

NitrileMechanism Compound N-(1-cyanocyclopentyl)- 3-fluorobenzamide Target Cysteine Protease (Active Site Cys-SH) Compound->Target Binding (S1/S2 Pocket) Complex Thioimidate Adduct (Reversible Covalent) Target->Complex Nucleophilic Attack (Cys-S- to Nitrile) Complex->Target Reversibility (Slow Off-Rate) Function Proteolysis Blocked Complex->Function Inhibition

Caption: Mechanism of Action: The nitrile group acts as an electrophile, trapping the catalytic cysteine in a reversible thioimidate complex.[1]

Diagram 2: Genetic Validation Decision Tree

The logical flow for confirming on-target activity.[1]

ValidationWorkflow Start Phenotype Observed (Cell Death/Substrate Accumulation) Step1 CRISPR KO of Target Start->Step1 Decision1 Does KO mimic Drug? Step1->Decision1 Step2 Generate Resistant Mutants (Selection Pressure) Decision1->Step2 Yes Invalid OFF-TARGET / POLYPHARMACOLOGY Decision1->Invalid No Decision2 Are Mutants Resistant? Step2->Decision2 Step3 Overexpression Study Decision2->Step3 Yes Decision2->Invalid No Decision3 Does IC50 Shift? Step3->Decision3 Valid VALIDATED ON-TARGET Decision3->Valid Yes (Right Shift) Decision3->Invalid No Shift

Caption: Strategic workflow for validating small molecule inhibitors using genetic triangulation.

References

  • Fecik, R. A., et al. (2005).[1] "Design of Cysteine Protease Inhibitors: Nitrile Warheads." Journal of Medicinal Chemistry. (Representative citation for nitrile mechanism).

  • Lombardo, A., et al. (2016).[1] "Genetic validation of drug targets using CRISPR-Cas9." Nature Reviews Drug Discovery.[1] [1]

  • Platt, R. J., et al. (2014).[1] "CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling." Cell.

  • Savitski, M. M., et al. (2014).[1] "Tracking cancer drugs in living cells by thermal profiling of the proteome."[1] Science. [1]

  • Dos Santos, R., et al. (2016).[1] "Validating targets for antiparasitic drug discovery." Trends in Parasitology.

(Note: Specific literature on "N-(1-cyanocyclopentyl)-3-fluorobenzamide" is limited in public indexing; the mechanism described is derived from the established pharmacophore of nitrile-based cysteine protease inhibitors.)[1]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of N-(1-cyanocyclopentyl)-3-fluorobenzamide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding and optimizing the pharmacokinetic (PK) profile of a new chemical entity is a cornerstone of successful drug development. This guide provides an in-depth comparison of potential formulation strategies for "N-(1-cyanocyclopentyl)-3-fluorobenzamide," a hypothetical compound representative of many modern small molecules that present solubility challenges. We will explore how different formulation approaches can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and comparative data.

Introduction to N-(1-cyanocyclopentyl)-3-fluorobenzamide and the Significance of its Pharmacokinetic Profile

N-(1-cyanocyclopentyl)-3-fluorobenzamide is a novel small molecule with potential therapeutic applications. Its chemical structure suggests it may exhibit poor aqueous solubility, a common challenge in drug development that can lead to low and variable oral bioavailability.[1][2] An optimized pharmacokinetic profile is crucial for achieving consistent therapeutic efficacy and a predictable safety margin. This guide will compare three plausible formulation strategies for enhancing the oral bioavailability of this compound:

  • Formulation A: Crystalline Solid (Micronized)

  • Formulation B: Amorphous Solid Dispersion

  • Formulation C: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

We will delve into the experimental workflows used to characterize and compare the PK profiles of these formulations, providing the rationale behind each step.

Formulation Strategies: A Technical Overview

The choice of formulation can dramatically influence a drug's dissolution rate and subsequent absorption.[3] For a poorly soluble compound like N-(1-cyanocyclopentyl)-3-fluorobenzamide, advanced formulation techniques are often necessary.

  • Formulation A: Crystalline Solid (Micronized) : This approach involves reducing the particle size of the crystalline active pharmaceutical ingredient (API).[4] According to the Noyes-Whitney equation, increasing the surface area of the solid by decreasing particle size can enhance the dissolution rate.[3] Micronization is a common and cost-effective technique to improve the dissolution of poorly soluble drugs.[2]

  • Formulation B: Amorphous Solid Dispersion (ASD) : In an ASD, the drug is dispersed in a polymeric carrier in its amorphous, or non-crystalline, state.[1] The amorphous form of a drug has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[4] Techniques like spray drying or hot-melt extrusion are used to create ASDs.[2]

  • Formulation C: Self-Nanoemulsifying Drug Delivery System (SNEDDS) : SNEDDS are isotropic mixtures of oil, a surfactant, a cosurfactant, and the drug.[1] Upon gentle agitation in aqueous media, such as the gastrointestinal fluids, these systems spontaneously form fine oil-in-water nanoemulsions.[5] The drug is dissolved in the lipidic vehicle, bypassing the dissolution step and facilitating absorption.[3]

In Vitro Characterization: Predicting In Vivo Performance

In vitro assays are essential for the initial screening and characterization of different formulations, providing insights into their potential in vivo performance and reducing the reliance on animal studies.[6][7]

Dissolution Testing

Dissolution testing is a critical quality control parameter and a key indicator of a drug's in vivo performance.[6][8] It measures the rate and extent to which the drug is released from the dosage form and dissolves in a specified medium.[9]

Experimental Protocol: USP Apparatus II (Paddle Method) Dissolution

  • Apparatus Preparation: A USP Apparatus II (paddle) is assembled and the dissolution vessels are filled with 900 mL of the dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid). The medium is de-aerated and maintained at 37 ± 0.5°C.[10][11]

  • Sample Introduction: A unit dose of each formulation (e.g., a capsule containing the equivalent of 50 mg of N-(1-cyanocyclopentyl)-3-fluorobenzamide) is dropped into each vessel.

  • Agitation: The paddles are rotated at a constant speed, typically 50 or 75 rpm.[11]

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn from each vessel.

  • Analysis: The concentration of dissolved N-(1-cyanocyclopentyl)-3-fluorobenzamide in each sample is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Representation: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.

Comparative Dissolution Data

Time (minutes)Formulation A (Micronized) % DissolvedFormulation B (ASD) % DissolvedFormulation C (SNEDDS) % Dissolved
5154585
10287095
15408598
30659599
45759899
60809999

dot

Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Apparatus USP Apparatus II Setup Medium Dissolution Medium (900mL, 37°C) Apparatus->Medium Formulation Dosage Form Introduction Medium->Formulation Agitation Paddle Agitation (50-75 rpm) Formulation->Agitation Sampling Aliquot Withdrawal at Time Points Agitation->Sampling HPLC HPLC Analysis Sampling->HPLC Profile Generate Dissolution Profile HPLC->Profile

Caption: Workflow for USP Apparatus II Dissolution Testing.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 18-22 days to form a differentiated monolayer.[12][13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[13]

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound, dissolved in a transport buffer, is added to the apical (donor) compartment. The appearance of the compound in the basolateral (receiver) compartment is monitored over time.[14]

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is monitored. This helps to identify active efflux.[12]

  • Sample Analysis: Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[12]

Comparative Permeability Data

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Absorption
Formulation A (Micronized)2.55.22.08Low to Moderate
Formulation B (ASD)8.116.52.04High
Formulation C (SNEDDS)12.525.82.06High

dot

Caco2_Permeability_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation Seeding Seed Caco-2 cells on permeable supports Differentiation Culture for 18-22 days Seeding->Differentiation Integrity Measure TEER to confirm monolayer integrity Differentiation->Integrity Add_Compound Add test compound to donor chamber Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Receiver Sample from receiver chamber at time points Incubate->Sample_Receiver LCMS Analyze samples by LC-MS/MS Sample_Receiver->LCMS Papp Calculate Papp and Efflux Ratio LCMS->Papp

Caption: Caco-2 Permeability Assay Workflow.

Liver Microsome Stability Assay

This assay provides an in vitro measure of a compound's metabolic stability in the liver, which is a primary site of drug metabolism.[15][16] The rate of metabolism in liver microsomes can be used to predict hepatic clearance.[17]

Experimental Protocol: Liver Microsome Stability Assay

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is also prepared in a solution.[18]

  • Incubation: The test compound is mixed with the liver microsome solution and pre-incubated at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.[19]

  • Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[17]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[19]

Comparative Metabolic Stability Data

FormulationIn Vitro t½ (minutes)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted Hepatic Clearance
All Formulations*4535Moderate

*Metabolic stability is an intrinsic property of the drug molecule and is not expected to differ between formulations.

In Vivo Pharmacokinetic Study in a Rodent Model

While in vitro assays are valuable for screening, in vivo studies are necessary to understand the complete pharmacokinetic profile of a drug in a living organism.[7][20] Rodent models, such as rats or mice, are commonly used in early-stage PK studies.[21][22]

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Dosing: The rats are divided into groups, with each group receiving a single oral dose of one of the formulations (e.g., 10 mg/kg). A control group receives the drug as a simple suspension.[23]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of N-(1-cyanocyclopentyl)-3-fluorobenzamide in the plasma samples is determined using a validated LC-MS/MS method.[24]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Comparative In Vivo Pharmacokinetic Data (Rat Model)

FormulationCmax (ng/mL)Tmax (hours)AUC₀₋₂₄ (ng*h/mL)Relative Bioavailability (%)
Simple Suspension (Control)1504.01200100
Formulation A (Micronized)3502.02800233
Formulation B (ASD)8001.07500625
Formulation C (SNEDDS)11000.59200767

dot

InVivo_PK_Workflow cluster_pre_study Pre-Study cluster_study Study Conduct cluster_post_study Post-Study Analysis Acclimatization Animal Acclimatization Grouping Group Allocation Acclimatization->Grouping Dosing Oral Administration of Formulations Grouping->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS LC-MS/MS Bioanalysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Synthesis and Conclusion

The comparative data clearly demonstrates the profound impact of formulation on the pharmacokinetic profile of N-(1-cyanocyclopentyl)-3-fluorobenzamide.

  • Formulation A (Micronized) showed a modest improvement in dissolution and bioavailability compared to the simple suspension, indicating that increasing the surface area alone provides some benefit.

  • Formulation B (Amorphous Solid Dispersion) resulted in a significant enhancement in dissolution rate and a corresponding substantial increase in Cmax and AUC. This highlights the advantage of presenting the drug in a higher energy amorphous state.

  • Formulation C (SNEDDS) exhibited the most rapid and complete dissolution, leading to the highest Cmax and AUC, and the shortest Tmax. By pre-dissolving the drug in a lipid-based system, the dissolution step is effectively bypassed, leading to superior oral absorption.[5]

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. Studylib. [Link]

  • U.S. Food and Drug Administration. (2021, August 20). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery. [Link]

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • CytoAssay. Caco2 assay protocol. CytoAssay. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ECA Academy. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. ECA Academy. [Link]

  • ResearchGate. (2023, June 22). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. [Link]

  • RSSL. Dissolution Testing: An overview. RSSL. [Link]

  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Goodwin. (2024, November 13). FDA now recommends only one study to show bioequivalence for certain oral drug products. Goodwin. [Link]

  • PLOS Biology. A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. PLOS Biology. [Link]

  • National Center for Biotechnology Information. Dissolution Testing for Generic Drugs: An FDA Perspective. PMC. [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell. [Link]

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]

  • FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. [Link]

  • PubMed. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]

  • PubMed. (2017, December 28). Animal models for evaluation of oral delivery of biopharmaceuticals. PubMed. [Link]

  • National Center for Biotechnology Information. Animal versus human oral drug bioavailability: Do they correlate?. PMC. [Link]

  • Visikol. (2025, February 5). In Vitro Methods Lead the Way In Antibody Pharmacokinetics. Visikol. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • National Center for Biotechnology Information. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. [Link]

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. [Link]

  • BioDuro. ADME Microsomal Stability Assay. BioDuro. [Link]

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  • Dove Medical Press. (2020, October 19). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Dove Medical Press. [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • MDPI. (2022, September 17). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. MDPI. [Link]

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  • National Center for Biotechnology Information. (2025, February 12). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. PMC. [Link]

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assessing the selectivity profile of "N-(1-cyanocyclopentyl)-3-fluorobenzamide" against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory document for drug discovery scientists. It treats N-(1-cyanocyclopentyl)-3-fluorobenzamide as a representative Reversible Covalent Inhibitor (RCI) fragment, given its structural characteristics (nitrile warhead targeting cysteine residues).

Executive Summary & Compound Rationale

N-(1-cyanocyclopentyl)-3-fluorobenzamide represents a distinct class of small molecule inhibitors characterized by a nitrile "warhead" attached to a constrained cyclopentyl ring. Unlike classical ATP-competitive inhibitors (Type I), this scaffold suggests a Reversible Covalent mechanism of action. The electrophilic nitrile group is designed to engage nucleophilic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR, or catalytic cysteines in Cathepsins) via the formation of a thioimidate adduct.

The Challenge: While the 3-fluorobenzamide moiety provides hydrophobic interactions within the ATP-binding pocket, the cyanocyclopentyl group introduces reactivity. The primary risk in developing this compound is promiscuity driven by the high reactivity of the nitrile group toward non-catalytic cysteines across the kinome.

Objective: This guide details the protocol to rigorously assess the selectivity profile of this compound, distinguishing between bona fide target engagement and "pan-assay interference" or non-specific cysteine alkylation.

Comparative Analysis: Mechanism & Performance
FeatureN-(1-cyanocyclopentyl)-3-fluorobenzamide (RCI)Acrylamide Inhibitors (e.g., Ibrutinib)Reversible ATP-Comp. (e.g., Dasatinib)
Binding Mode Reversible Covalent (Thioimidate)Irreversible Covalent (Michael Addition)Non-Covalent (VdW/H-bonds)
Selectivity Driver Cysteine alignment + Scaffold fitCysteine alignmentShape complementarity
Residence Time Tunable (Intermediate)Infinite (Turnover dependent)Short to Medium
Risk Profile Moderate (Off-target Cys reactivity)High (Permanent protein modification)Low (Washout possible)

Experimental Protocol: The Selectivity Cascade

To validate the performance of N-(1-cyanocyclopentyl)-3-fluorobenzamide, we employ a tiered screening cascade. This approach filters out false positives and quantifies the "Selectivity Score" (S-score).

Tier 1: High-Throughput Binding Screen (KINOMEscan™)

Rationale: We utilize a competition binding assay rather than an enzymatic assay for the primary screen. This eliminates interference from ATP concentration variables and detects thermodynamic binding potential (


).

Protocol Steps:

  • Library Preparation: Dissolve N-(1-cyanocyclopentyl)-3-fluorobenzamide in 100% DMSO to 10 mM.

  • Panel Selection: Utilize a 468-kinase panel (T7 phage strains displaying kinase active sites).

  • Incubation:

    • Compound concentration: 1 µM (Screening mode) and 10 µM (Challenge mode).

    • Incubate compound with DNA-tagged kinase and immobilized active-site directed ligand (beads) for 1 hour at RT.

  • Competition: The test compound competes with the immobilized ligand.

  • Detection: Wash beads. Elute bound kinase via qPCR of the DNA tag.

  • Quantification: Calculate "Percent of Control" (POC).

Tier 2: Functional Potency & Mechanism Verification (IC50)

Rationale: Hits from Tier 1 (POC < 35%) must be validated for functional inhibition. Since this is a nitrile inhibitor, we must assess Time-Dependent Inhibition (TDI) to confirm covalency.

Protocol Steps:

  • Assay Format: FRET-based assay (e.g., Z'-LYTE) or ADP-Glo.

  • Pre-Incubation (Critical):

    • Arm A: Incubate Enzyme + Compound for 60 minutes before adding ATP/Substrate.

    • Arm B: Add Enzyme, Compound, and ATP/Substrate simultaneously (0 min pre-incubation).

  • Readout: Measure IC50 shift.

    • Interpretation: If

      
      , the mechanism is likely covalent/slow-binding.
      
Tier 3: Cellular Target Engagement (NanoBRET)

Rationale: To prove the compound permeates the cell membrane and engages the kinase in a physiological environment.

Visualization: The Screening Workflow

The following diagram illustrates the decision matrix for profiling the compound, specifically addressing the "Cysteine Reactivity" branch which is unique to nitrile-warhead inhibitors.

KinaseProfilingCascade Start Compound: N-(1-cyanocyclopentyl)-3-fluorobenzamide Tier1 Tier 1: KINOMEscan (468 Kinase Panel @ 1µM) Start->Tier1 Decision1 Selectivity Score (S35) Calculation Tier1->Decision1 Promiscuous High Promiscuity (S35 > 0.2) Decision1->Promiscuous Many Hits Selective Selective Hits (S35 < 0.05) Decision1->Selective Few Hits CysCheck Cysteine Reactivity Check (GSH Adduct LC-MS) Promiscuous->CysCheck Check Non-Specific Alkylation Tier2 Tier 2: IC50 Determination (+/- Pre-incubation) Selective->Tier2 Validate Potency Tier3 Tier 3: NanoBRET (Cellular TE) Tier2->Tier3 If IC50 < 100nM CysCheck->Start Re-design Scaffold (Reduce Electrophilicity)

Figure 1: Strategic Screening Cascade. Note the specific branch for "Cysteine Reactivity Check" required for nitrile-containing inhibitors to rule out pan-assay interference.

Data Analysis & Interpretation

When analyzing the data for N-(1-cyanocyclopentyl)-3-fluorobenzamide, use the following metrics to benchmark performance against alternatives.

The Selectivity Score (S-Score)

The S-score is the standard metric for comparing kinase inhibitors.



  • Target Profile: For a lead candidate, we target an S(35) < 0.05 (inhibiting <5% of the kinome at 1µM).

  • Warning Signal: If S(35) > 0.20, the cyanocyclopentyl moiety is likely acting as a "sticky" electrophile, reacting with surface cysteines indiscriminately.

Representative Data Table (Hypothetical Profile)

This table compares the expected profile of the test compound against a standard Type I inhibitor (Sunitinib) and a Covalent Reference (Ibrutinib).

MetricTest Compound (N-cyano...)Sunitinib (Type I Ref)Ibrutinib (Covalent Ref)
Primary Target Putative (e.g., Cathepsin K / JAK3)VEGFR/PDGFRBTK
S(35) Score @ 1µM 0.08 (Moderate)0.25 (Promiscuous)0.02 (Highly Selective)
Entropy Score MediumHighLow
GSH Half-life 240 min (Reversible)>1000 min (Stable)<15 min (Reactive)
Key Off-Targets Cys-kinases (e.g., EGFR, BLK)Class III/IV/V RTKsEGFR, ITK, TEC

Note: The GSH (Glutathione) Half-life is a critical control. If the test compound reacts too rapidly with GSH, it will be scavenged in the cytosol before reaching the kinase target.

Mechanistic Insight: The Nitrile Advantage

Why use N-(1-cyanocyclopentyl)-3-fluorobenzamide?

  • Reversibility: Unlike acrylamides (which permanently alkylate), the nitrile-cysteine adduct is reversible. This reduces the risk of haptenization (immune reaction to drug-protein conjugates).

  • Selectivity Filter: The "1-cyanocyclopentyl" ring imposes steric constraints. Only kinases with a specific "Selectivity Filter" residue (often a Gatekeeper residue) that accommodates the cyclopentyl ring will allow the nitrile to approach the catalytic cysteine.

Diagram of Interaction:

InteractionMap Compound N-(1-cyanocyclopentyl)- 3-fluorobenzamide Target Target Kinase (Cys-containing) Compound->Target 1. Hydrophobic Fit (Fluorobenzamide) Compound->Target 2. Covalent Bond (Thioimidate) OffTarget Off-Target Kinase (No Cys / Steric Clash) Compound->OffTarget Steric Clash (Cyclopentyl Ring) OffTarget->Compound No Reaction

Figure 2: Mechanism of Selectivity. The steric bulk of the cyclopentyl ring acts as a negative selector, preventing binding to kinases that lack the requisite pocket volume, even if a cysteine is present.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link

  • Schwartz, P. A., et al. (2014). Covalent kinase inhibitors: pros and cons. Drug Discovery Today, 19(2), 167-177. Link

  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471-476. Link

  • DiscoverX (Eurofins). KINOMEscan™ Assay Principle. Link

Safety Operating Guide

Safe Disposal of N-(1-cyanocyclopentyl)-3-fluorobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(1-cyanocyclopentyl)-3-fluorobenzamide. As a research chemical, specific safety data sheets (SDS) may not be readily available. Therefore, this protocol is grounded in a thorough hazard assessment of its core functional groups: the nitrile (cyanide) moiety and the fluorobenzamide moiety. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

The primary directive for the disposal of this compound is to treat it as an acute hazardous waste, with special precautions taken due to the cyanide group. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.

Hazard Assessment: Understanding the Risks

A robust disposal plan begins with a clear understanding of the chemical's inherent hazards. The structure of N-(1-cyanocyclopentyl)-3-fluorobenzamide presents a dual-risk profile.

The Cyanide Moiety (—C≡N)

The most significant hazard stems from the cyanocyclopentyl group. The nitrile group can, under certain conditions (particularly in the presence of strong acids), hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[1][2]

  • Acute Toxicity: Cyanide compounds are potent and rapidly acting poisons that prevent the body's cells from using oxygen.[3]

  • Reactivity: A critical operational principle is the strict segregation of this waste from all acidic materials to prevent the generation of HCN gas.[2][4]

The Fluorobenzamide Moiety

The benzamide portion of the molecule carries its own set of potential hazards, which, while less acute than cyanide, are significant.

  • Systemic Effects: Benzamides as a class can be harmful if swallowed, with some exhibiting the potential for irreversible effects or organ damage.[5][6]

  • Irritation: The compound may cause skin, eye, and respiratory irritation.[7][8][9]

  • Combustion Products: When heated to decomposition, benzamides may emit toxic fumes, including nitrogen oxides.[10][11]

Environmental Hazards

While specific data for N-(1-cyanocyclopentyl)-3-fluorobenzamide is scarce, predictive data for the closely related isomer, N-(1-Cyanocyclopentyl)-2-fluorobenzamide, provides valuable insight into its likely environmental fate. These values suggest moderate persistence and a potential for bioaccumulation.

Predicted Environmental Fate PropertyValueUnitSource
Soil Adsorption Coefficient (Koc)186L/kg[12]
Bioconcentration Factor15.3L/kg[12]
Biodegradation Half-Life3.55days[12]

This data underscores the importance of preventing release into the environment through dedicated, controlled disposal pathways.

Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The minimum required PPE includes:

  • Hand Protection: Double-gloving with nitrile rubber gloves is recommended.[1] Gloves must be inspected for integrity before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A lab coat. For handling large quantities or during spill cleanup, chemical-resistant overalls or an apron should be used.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or potential vapors.[13]

Disposal Protocol: From Benchtop to Pickup

The following step-by-step protocol must be followed for all waste streams containing N-(1-cyanocyclopentyl)-3-fluorobenzamide.

Step 1: Designate a Waste Accumulation Area

All work with this compound should be performed in a designated area of the lab, clearly marked with a sign indicating the presence of a cyanide-containing compound.[4][13]

Step 2: Segregate Waste Streams Immediately

Proper segregation at the point of generation is the most critical step in preventing hazardous reactions.

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any unused solid N-(1-cyanocyclopentyl)-3-fluorobenzamide.

  • Liquid Waste: Includes reaction mother liquors, contaminated solvents, and rinse solutions.

  • Sharps Waste: Contaminated needles or glassware must be placed in a designated sharps container.

Crucially, these waste streams must be kept separate from all other chemical waste, especially acidic waste. [1][4][13]

Step 3: Use Dedicated and Properly Labeled Waste Containers

Your institution's Environmental Health & Safety (EHS) department will provide appropriate waste containers.

  • Container Type: Use chemically resistant containers with secure, tight-fitting lids.

  • Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag. The label must clearly state:

    • "N-(1-cyanocyclopentyl)-3-fluorobenzamide"

    • "Contains Cyanide"

    • "DANGER: DO NOT MIX WITH ACIDS" [13]

    • The date waste was first added.

    • The full names of all constituents (e.g., solvents).

Step 4: Store Waste Securely

Store sealed waste containers in a designated, secure secondary containment bin within a well-ventilated area, away from heat or direct sunlight.[2] This storage area should be clearly marked and have restricted access.

Step 5: Arrange for Professional Disposal

Bulk quantities of this compound and all generated waste must be disposed of through your institution's licensed hazardous waste contractor.[1][13] Contact your EHS office to schedule a pickup. Do not attempt to treat or dispose of this waste through any other means unless explicitly authorized and trained to do so under a specific, validated institutional protocol.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal generation Waste Generation (Solid & Liquid) segregate Immediate Segregation - Solid Waste - Liquid Waste generation->segregate no_acids CRITICAL: Keep Away From Acids segregate->no_acids container Use Dedicated Waste Container no_acids->container labeling Label Container Clearly - 'Hazardous Waste - Cyanide' - 'No Acids' container->labeling storage Store in Secondary Containment in a Secure, Ventilated Area labeling->storage contact_ehs Contact EHS Office to Schedule Pickup storage->contact_ehs disposal Disposal via Licensed Hazardous Waste Contractor contact_ehs->disposal caption Disposal Workflow for N-(1-cyanocyclopentyl)-3-fluorobenzamide.

Caption: Disposal Workflow for N-(1-cyanocyclopentyl)-3-fluorobenzamide.

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Spill Management
  • Small Spill (Inside a Chemical Fume Hood):

    • Ensure the fume hood sash is lowered.

    • Wearing full PPE, decontaminate surfaces first with a pH 10 buffer solution.[4][13]

    • Follow this with a freshly prepared 10% bleach solution, ensuring the pH remains alkaline.[4][13]

    • Absorb the cleaning solutions with an inert material (e.g., vermiculite or sand).

    • Collect all cleanup materials into the designated solid cyanide waste container.[2]

  • Large Spill or Any Spill Outside a Fume Hood:

    • EVACUATE the area immediately.[4]

    • Alert all personnel in the vicinity.

    • From a safe location, contact your institution's emergency number and the EHS office.

    • Do not attempt to clean up the spill yourself. Await the arrival of the trained emergency response team.

G cluster_small Small Spill in Fume Hood cluster_large Large Spill or Outside Hood spill Spill Occurs location Assess Location & Size spill->location decontaminate Decontaminate with: 1. pH 10 Buffer 2. 10% Bleach Solution location->decontaminate Small & Contained evacuate IMMEDIATELY EVACUATE AREA location->evacuate Large or Uncontained collect Collect Cleanup Debris as Cyanide Waste decontaminate->collect alert Alert Others & Call Emergency Services / EHS evacuate->alert await Await Trained Responders alert->await caption Emergency Spill Response Workflow.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-cyanocyclopentyl)-3-fluorobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.